Isobac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
5736-15-2 |
|---|---|
Molecular Formula |
C13H5Cl6NaO2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;/h2-3,20-21H,1H2;/q;+1/p-1 |
InChI Key |
JNAQOQQXXBMQKT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])O)Cl.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Antifungal Mechanism of Isobavachalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a natural flavonoid, has emerged as a potent antifungal agent with a complex and multifaceted mechanism of action. This technical guide delineates the core molecular interactions and cellular pathways targeted by IBC in pathogenic fungi, primarily focusing on Candida albicans and Cryptococcus neoformans. IBC demonstrates a broad-spectrum fungicidal activity, notably against fluconazole-resistant strains, and a low propensity for resistance development. Its primary modes of action include the targeted inhibition of key metabolic enzymes, disruption of cell wall and membrane integrity, and the induction of programmed cell death pathways. This document provides a comprehensive overview of the current understanding of IBC's antifungal properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.
Core Antifungal Mechanisms of Isobavachalcone
Isobavachalcone exerts its antifungal effects through a multi-pronged attack on fungal cellular physiology. The primary mechanisms differ between fungal species, highlighting a sophisticated interaction with fungal-specific metabolic pathways.
Inhibition of Fungal Glycolysis in Candida albicans
In Candida albicans, a primary target of IBC is the glycolytic enzyme enolase (Eno1) . IBC exhibits selective and potent inhibition of C. albicans Eno1 (CaEno1) over its human counterpart (hEno1), suggesting a favorable therapeutic window. The isoprenoid side chain of IBC is crucial for this inhibitory activity. Inhibition of Eno1 disrupts the glycolytic pathway, leading to a reduction in glucose uptake and pyruvate (B1213749) production, thereby starving the fungal cell of essential energy.
Disruption of Mitochondrial Function in Cryptococcus neoformans
In Cryptococcus neoformans, IBC's primary targets are the mitochondrial enzymes aconitase and succinate dehydrogenase within the tricarboxylic acid (TCA) cycle. By inhibiting these enzymes, IBC disrupts the electron transport chain, leading to a significant reduction in mitochondrial membrane potential and ATP production. This mitochondrial dysfunction also results in an imbalance in the cellular redox state and the accumulation of reactive oxygen species (ROS).
Compromised Cell Wall and Membrane Integrity
IBC disrupts the integrity of the fungal cell wall and membrane through the altered expression of key biosynthetic genes. RNA-seq analysis of IBC-treated C. albicans revealed the downregulation of genes involved in:
-
β-1,3-glucan synthesis: Wsc1 and Fks1
-
Ergosterol (B1671047) biosynthesis: Erg3 and Erg11
The inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leads to increased membrane permeability and cellular leakage. This disruption of the cell's primary defense barrier contributes significantly to IBC's fungicidal activity.
Induction of Programmed Cell Death
Isobavachalcone actively induces programmed cell death in fungal cells through two distinct pathways:
-
Apoptosis: IBC treatment upregulates the expression of genes associated with apoptosis, such as Hsp90 and Aif1, in C. albicans.
-
Autophagy: IBC also triggers autophagy-associated cell death by altering the expression of autophagy-related genes, including Atg8, Atg13, and Atg17, which are involved in the formation of the Atg1 complex and the pre-autophagosomal structure.
Inhibition of Virulence Factors
Beyond its direct fungicidal effects, IBC also attenuates the virulence of C. albicans by inhibiting key pathogenic traits, including:
-
Hyphal Formation: IBC inhibits the morphological transition from yeast to hyphal form, a critical step in tissue invasion.
-
Biofilm Formation and Dispersal: IBC effectively inhibits the formation of biofilms and can disperse pre-formed mature biofilms.
Quantitative Data on Antifungal Efficacy
The antifungal potency of Isobavachalcone has been quantified against a range of pathogenic fungi. The following tables summarize the key inhibitory concentrations.
| Parameter | Fungus | Value | Reference(s) |
| MIC | Candida albicans SC5314 | 8 µg/mL | |
| MFC90 | Candida albicans SC5314 | 16 µg/mL | |
| MIC & MFC | C. albicans SC5314 & 9 clinical isolates | 4-5 µg/mL | |
| MIC | Cryptococcus neoformans | 0.5-1 µg/mL |
Table 1: Minimum Inhibitory and Fungicidal Concentrations of Isobavachalcone.
| Parameter | Target Enzyme | Value | Reference(s) |
| IC50 | C. albicans Eno1 (CaEno1) | 6.57 ± 0.24 μM (2.13 ± 0.01 µg/mL) | |
| IC50 | Human Eno1 (hEno1) | 26.76 ± 0.34 μM (8.68 ± 0.01 µg/mL) |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Isobavachalcone against Fungal and Human Enolase.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the investigation of Isobavachalcone's antifungal mechanism of action.
Antifungal Susceptibility Testing
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Procedure:
-
Prepare two-fold serial dilutions of Isobavachalcone in RPMI-1640 medium in a 96-well plate.
-
Add an overnight culture of the fungal strain to each well to a final concentration of 1 x 10³ CFU/mL.
-
Incubate the plates at 30°C with shaking at 150 rpm for 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible fungal growth. The optical density at 600 nm (OD600) can also be measured.
-
Biofilm Inhibition and Dispersal Assays
-
Method: Crystal Violet (CV) staining and Confocal Laser Scanning Microscopy (CLSM).
-
Procedure for Inhibition:
-
Add a fungal suspension to a 96-well microplate containing various concentrations of IBC.
-
Incubate overnight at 30°C to allow for biofilm formation.
-
Discard planktonic cells and wash the adhered biomass with distilled water.
-
Stain the biomass with 0.1% CV solution for 25 minutes.
-
Wash to remove unbound dye and resuspend the bound dye in 70% ethanol (B145695).
-
Measure the absorbance at 570 nm (OD570).
-
-
Procedure for Dispersal:
-
Allow mature biofilms to form in a 96-well plate for 48 hours.
-
Treat the mature biofilms with various concentrations of IBC.
-
Quantify the remaining biofilm biomass using the CV staining method described above.
-
Analysis of Cell Morphology
-
Method: Field Emission Scanning Electron Microscopy (FESEM).
-
Procedure:
-
Treat fungal cells with IBC and centrifuge to collect the pellets.
-
Fix the cells with 2.5% glutaraldehyde (B144438) at 4°C for 6 hours.
-
Dehydrate the cells using a graded series of cold ethanol (30%, 50%, 70%, 80%, 90%, 100%).
-
Treat with isoamyl acetate (B1210297) for 1 hour.
-
Sputter-coat the fixed cells with a conductive material.
-
Image the morphological changes using FESEM.
-
Reactive Oxygen Species (ROS) Detection
-
Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) fluorescence assay.
-
Procedure:
-
Prepare fungal cell suspensions and treat with IBC.
-
Wash the cells with PBS and incubate with DCFH-DA in PBS for 30-40 minutes at 37°C.
-
Harvest the stained cells and resuspend in pre-warmed PBS.
-
Measure the fluorescence with excitation and emission wavelengths of 488 nm and 525 nm, respectively, using a microplate reader.
-
Target Identification using DARTS (Drug Affinity Responsive Target Stability)
-
Method: This method is based on the principle that a compound binding to its target protein can protect it from protease digestion.
-
Procedure:
-
Treat fungal protein extracts with varying concentrations of IBC for 30 minutes.
-
Subject the protein extracts to hydrolysis with a protease (e.g., thermolysin).
-
Analyze the protein fragments using SDS-PAGE and Coomassie blue staining.
-
Identify protein bands that are protected from hydrolysis in the presence of IBC.
-
Excise the protected bands and identify the proteins using liquid chromatography-mass spectrometry (LC-MS).
-
Signaling Pathways and Molecular Interactions
The multifaceted mechanism of action of Isobavachalcone involves the modulation of several key signaling and metabolic pathways within the fungal cell. The following diagrams illustrate these interactions.
Isobavachalcone's mechanism of action in C. albicans.
Isobavachalcone's mechanism of action in C. neoformans.
Resistance Profile
A significant advantage of Isobavachalcone is the apparent difficulty for fungi to develop resistance to it. In vitro studies have shown that, unlike fluconazole, which rapidly induces resistance in C. albicans, the susceptibility of C. albicans to IBC remains unchanged even after prolonged exposure. Similarly, C. neoformans has not been observed to develop resistance to IBC. This low propensity for resistance is likely due to IBC's multifaceted mechanism of action, which targets multiple essential cellular processes simultaneously.
Conclusion
Isobavachalcone presents a promising scaffold for the development of novel antifungal therapeutics. Its complex mechanism of action, involving the inhibition of key metabolic pathways, disruption of cellular structures, and induction of programmed cell death, makes it a formidable agent against pathogenic fungi. The high selectivity for fungal targets over their human homologs, coupled with a low potential for resistance development, underscores its potential clinical significance. Further research into the precise molecular interactions and the synergistic potential of IBC with existing antifungal drugs is warranted to fully exploit its therapeutic capabilities.
An In-Depth Technical Guide to the Core of Isobac 20: Chemical Structure, Antimicrobial Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobac 20 is a commercial antimicrobial agent. At its core is the active ingredient 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt. This potent compound belongs to the bisphenol class of antimicrobials and is structurally related to the well-known antiseptic, hexachlorophene (B1673135). This technical guide provides a comprehensive overview of the chemical nature, mechanism of action, and antimicrobial efficacy of the active component of this compound 20, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
The active ingredient in this compound 20 is the monosodium salt of 2,2'-Methylenebis(3,4,6-trichlorophenol). The parent compound, 2,2'-Methylenebis(3,4,6-trichlorophenol), is also known as hexachlorophene.
Chemical Structure:
Caption: Chemical structure of the active ingredient of this compound 20.
| Property | Value |
| IUPAC Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt |
| CAS Number | 5736-15-2 |
| Chemical Formula | C13H5Cl6NaO2 |
| Molecular Weight | 428.87 g/mol |
Mechanism of Action
The antimicrobial action of 2,2'-Methylenebis(3,4,6-trichlorophenol) is primarily attributed to its ability to disrupt the integrity and function of bacterial cell membranes.[1][2] While specific signaling pathways are not extensively detailed in the literature, the mechanism can be summarized by the following key events:
-
Membrane Integration: The lipophilic nature of the molecule allows it to readily integrate into the lipid bilayer of the bacterial cell membrane.[1]
-
Increased Permeability: This integration disrupts the structural integrity of the membrane, leading to increased permeability.[1][2]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (e.g., potassium) and small metabolites from the cytoplasm.[1]
-
Inhibition of Electron Transport Chain: Evidence suggests that hexachlorophene, a closely related compound, inhibits the membrane-bound components of the bacterial electron transport chain, such as respiratory D-lactate dehydrogenase.[3][4] This disrupts cellular respiration and energy production.
-
Protoplast Lysis: The culmination of membrane damage and metabolic inhibition leads to the lysis of the bacterial protoplast and ultimately, cell death.[3]
Caption: Proposed mechanism of action for the active ingredient of this compound 20.
Quantitative Antimicrobial Data
Quantitative data on the antimicrobial efficacy of 2,2'-Methylenebis(3,4,6-trichlorophenol) is limited in publicly available literature. However, data for the closely related and well-studied compound, hexachlorophene, provides a strong indication of its antimicrobial spectrum and potency. The activity is most pronounced against Gram-positive bacteria.
| Microorganism | Test Method | Efficacy Metric | Result |
| Staphylococcus aureus | Broth Microdilution | MIC | 0.5 - 4.0 µg/mL[5] |
| Gram-negative bacteria | Broth Microdilution | MIC | >64 µg/mL[5] |
| Pseudomonas aeruginosa | Agar Dilution | MIC | 36 µg/mL (initial) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the antimicrobial efficacy of a compound like the active ingredient in this compound 20.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound 20 active ingredient)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.
-
Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: a. Positive Control: A well containing MHB and the bacterial inoculum, but no test compound. b. Negative Control: A well containing MHB only.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Synthesis of the Core Structure
The core structure of the active ingredient in this compound 20, 2,2'-Methylenebis(3,4,6-trichlorophenol), also known as hexachlorophene, is synthesized through the condensation of 2,4,5-trichlorophenol (B144370) with formaldehyde (B43269).[6][7][8]
Representative Synthesis Protocol:
A typical synthesis involves the reaction of two molar equivalents of 2,4,5-trichlorophenol with one molar equivalent of a formaldehyde source (e.g., paraformaldehyde) in the presence of an acid catalyst, such as sulfuric acid.[7][8] The reaction is typically carried out in an organic solvent like acetic acid at an elevated temperature.[7] The product, hexachlorophene, can then be isolated and purified. The monosodium salt can be subsequently prepared by reacting the hexachlorophene with a sodium base.
Caption: A simplified workflow for the synthesis of the core structure of this compound 20's active ingredient.
References
- 1. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]
- 2. What is Hexachlorophene used for? [synapse.patsnap.com]
- 3. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexachlorophenum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medkoo.com [medkoo.com]
- 6. Hexachlorophene - Wikipedia [en.wikipedia.org]
- 7. GB1201545A - Method for preparing hexachlorophene - Google Patents [patents.google.com]
- 8. Preparation of hexachlorophene - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Isobac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobac, the monosodium salt of 2,2'-Methylenebis(3,4,6-trichlorophenol), is a compound of interest in various scientific and pharmaceutical applications. Understanding its solubility in different solvents is critical for its formulation, delivery, and biological activity studies. This technical guide provides a comprehensive overview of the solubility of this compound, leveraging available data for its parent compound, hexachlorophene. The information herein is intended to support research and development activities by providing a detailed reference on solubility, experimental methodologies, and the compound's mechanism of action.
While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its parent compound, hexachlorophene, offers valuable insights. As a general principle, the salt form of a compound (this compound) is expected to exhibit significantly higher aqueous solubility than its free acid or phenol (B47542) form (hexachlorophene) due to the ionic nature of the salt. Conversely, the solubility in non-polar organic solvents may be reduced.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for hexachlorophene, the parent compound of this compound. It is crucial to note that these values should be considered as estimates for this compound, with the expectation that this compound's solubility in aqueous media will be considerably higher.
| Solvent | Solvent Type | Solubility of Hexachlorophene | Temperature | Citation |
| Water | Polar Protic | ~19 mg/L | 25 °C | [1] |
| Water | Polar Protic | < 1 mg/mL | 20 °C | [2] |
| Ethanol | Polar Protic | ~30 mg/mL | Not Specified | [1][3] |
| Ethanol | Polar Protic | ~285.7 mg/mL (1 in 3.5 parts) | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL | Not Specified | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~100 mg/mL | 20 °C | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | Not Specified | [1] |
| Acetone | Polar Aprotic | Very High (1 in < 1 part) | Not Specified | [2] |
| Diethyl Ether | Non-polar | Very High (1 in < 1 part) | Not Specified | [2] |
| Chloroform | Non-polar | Soluble | Not Specified | [2] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the solvent remains constant.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or agitator. The system should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or g/L.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature. The formation of a precipitate can be detected visually or by instrumental methods such as nephelometry (light scattering) or UV-Vis spectroscopy (by measuring the absorbance at a wavelength where the compound does not absorb, to detect light scattering from particles).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of hexachlorophene, and by extension this compound, is the disruption of bacterial cell integrity. This is not a classical signaling pathway involving receptor-ligand interactions but rather a direct physical and biochemical assault on the bacterial cell.
dot
Caption: Mechanism of action of this compound on bacterial cells.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
Isobac (Isobavachalcone): An In-depth Technical Guide on its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobac, chemically known as isobavachalcone (B1672217) (IBC), is a prenylated chalcone (B49325) demonstrating significant antimicrobial properties.[1][2] Extracted from plants such as Psoralea corylifolia, this natural compound has garnered considerable interest within the scientific community for its potent activity against a range of pathogens, including clinically relevant drug-resistant strains.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antimicrobial Spectrum of Activity
This compound exhibits a selective and potent spectrum of activity, primarily targeting Gram-positive bacteria and various fungal species.[1][2] Its efficacy against multidrug-resistant organisms, such as Methicillin-Resistant Staphylococcus aureus (MRSA), underscores its potential as a promising candidate for novel antimicrobial drug development.[2][3]
Antibacterial Activity
This compound has demonstrated robust bactericidal activity against a panel of Gram-positive bacteria.[2][4] Conversely, it shows limited to no activity against Gram-negative species, with reported Minimum Inhibitory Concentrations (MICs) often exceeding 400 µg/mL.[2][4] This selectivity is a key feature of its antimicrobial profile.
Antifungal Activity
In addition to its antibacterial properties, this compound has been shown to possess significant antifungal and antibiofilm effects, particularly against Candida albicans.[5][6] Its mechanism in fungi also involves the disruption of cell membrane and wall integrity, leading to apoptosis and autophagy-associated cell death.[5][6]
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported in vitro activity of this compound against various microorganisms.
Table 1: Antibacterial Spectrum of this compound (Isobavachalcone)
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 5.0 | - | [1] |
| Staphylococcus aureus (MSSA) | ATCC 6538 | 1.56 | - | [1] |
| Staphylococcus aureus (MRSA) | ATCC BAA44 | 3.12 | - | [1] |
| Staphylococcus aureus (MRSA) | USA300 | 3.12 | - | [1] |
| Enterococcus faecalis | Clinical Isolates | 6.25 - 12.5 (µM) | - | [3] |
| Streptococcus pneumoniae | - | 1.56 - 50.0 | - | [2] |
| Streptococcus sanguinis | - | 1.56 - 50.0 | - | [2] |
| Streptococcus sobrinus | - | 1.56 - 50.0 | - | [2] |
| Streptococcus mutans | - | 1.56 - 50.0 | - | [2] |
| Gram-negative species | - | >400 | - | [2][4] |
Table 2: Antimycobacterial and Antifungal Spectrum of this compound (Isobavachalcone)
| Microbial Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv (ATCC 27294) | 64 | - | [2][7] |
| Mycobacterium avium | ATCC 25291 | 64 | - | [2][7] |
| Mycobacterium kansasii | ATCC 12478 | 64 | - | [2][7] |
| Candida albicans | SC5314 | 8 | 16 | [5][8] |
| Candida albicans | Clinical Isolates | 4 - 5 | 4 - 5 | [9] |
| Cryptococcus neoformans | - | 4 (enhances Amphotericin B) | - | [10] |
Mechanism of Action
The primary mechanism of action for this compound against both bacteria and fungi is the disruption of the cell membrane's integrity.[2][9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][9]
Caption: Proposed mechanism of action for this compound leading to microbial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][11]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1 mg/mL).[2]
-
Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in a suitable growth medium (e.g., Brain Heart Infusion broth) to achieve a range of final concentrations.[2]
-
Bacterial Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the this compound dilutions.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[11] A colorimetric indicator such as resazurin (B115843) can be used to aid in the determination of cell viability.[2]
Biofilm Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of microbial biofilms.[1]
Protocol:
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound to a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).[1]
-
Inoculation: Inoculate the wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]
-
Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Stain the adherent biofilms with a solution such as 0.1% crystal violet for 15 minutes.
-
Destaining: Wash the wells again to remove excess stain and then add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance of the destained solution using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
Caption: Experimental workflow for a biofilm inhibition assay.
Conclusion
This compound (isobavachalcone) presents a compelling profile as a potential antimicrobial agent, characterized by its potent and selective activity against Gram-positive bacteria and certain fungi. Its primary mode of action, through the disruption of microbial cell membranes, is a valuable attribute in the context of combating antimicrobial resistance. The synergistic potential of this compound with conventional antibiotics further enhances its therapeutic prospects. Future research should focus on elucidating the precise molecular interactions of this compound with the bacterial membrane and investigating potential secondary intracellular targets to fully realize its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]
- 6. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects and mode of antifungal action of isobavachalcone on Candida albicans growth and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of isobavachalcone and amphotericin B has antifungal effect against Cryptococcus neoformans and protects host tissue damage by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fungicide Isobac (Hexachlorophene)
A historical perspective on the discovery, mechanism, and eventual decline of a once-prominent antimicrobial agent.
Executive Summary
Isobac, known commercially as this compound 20 or Nabac, is a fungicide and bactericide whose active ingredient is the sodium salt of 2,2'-methylenebis(3,4,6-trichlorophenol), commonly known as hexachlorophene (B1673135).[1][2] Primarily utilized in agriculture as a seed treatment and soil drench, particularly for the control of seedling diseases in cotton, its history is deeply intertwined with the broader story of hexachlorophene's rise and fall as a widely used antiseptic. While effective against a range of fungal pathogens, significant toxicity concerns ultimately led to severe restrictions on its use, and detailed public data on its agricultural efficacy has become scarce. This guide synthesizes the available technical information on the discovery, history, and fungicidal properties of this compound.
Discovery and History
The development of this compound is a subset of the history of its active ingredient, hexachlorophene. Hexachlorophene was first synthesized in the late 1930s and rose to prominence in the mid-20th century as a potent antibacterial agent. It was widely incorporated into a vast array of consumer and medical products, from soaps and cosmetics to hospital-grade disinfectants.
Its application in agriculture, under trade names like this compound 20 and Nabac, targeted soil-borne fungal pathogens that cause "damping-off" in seedlings, a significant issue in crops like cotton.[1][3] The fungicidal and bactericidal properties of hexachlorophene made it an effective tool for protecting young plants during their most vulnerable stage.
However, the widespread use of hexachlorophene came to an abrupt halt in the early 1970s. A tragic incident in France involving baby powder accidentally contaminated with a high concentration of hexachlorophene led to the deaths of numerous infants and caused severe neurological damage in others. This event, coupled with growing evidence of its neurotoxicity and ability to be absorbed through the skin, prompted regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), to ban or severely restrict its use in most applications. While some agricultural uses persisted for a time, the overall safety concerns surrounding hexachlorophene led to a significant decline in its use as a fungicide.
Chemical and Physical Properties
The active ingredient of this compound is the sodium salt of hexachlorophene. The properties of the parent compound, hexachlorophene, are well-documented.
| Property | Value |
| Chemical Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) |
| CAS Number | 70-30-4 |
| Molecular Formula | C₁₃H₆Cl₆O₂ |
| Molecular Weight | 406.9 g/mol |
| Appearance | White to light tan crystalline powder |
| Solubility | Insoluble in water; soluble in acetone, ethanol, and other organic solvents. The sodium salt (this compound) has greater water solubility. |
Mechanism of Action
The primary fungicidal and bactericidal mechanism of hexachlorophene involves the disruption of cellular energy production and membrane integrity. It is a broad-spectrum biocide that affects fundamental cellular processes.
Inhibition of Mitochondrial Respiration
Studies on the effects of bisphenols, including hexachlorophene, on fungal and other eukaryotic cells have shown that they are potent inhibitors of the mitochondrial electron transport chain.[4][5] This disruption of cellular respiration leads to a rapid depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death. The putative mechanism involves the decreased activity of enzyme complexes within the electron transport chain, which can also lead to the overproduction of reactive oxygen species (ROS), causing further cellular damage through oxidative stress.[4]
Caption: Proposed mechanism of this compound's fungicidal action via mitochondrial disruption.
Fungicidal Efficacy and Experimental Protocols
Detailed, publicly available quantitative data from historical field trials of this compound (Nabac) is scarce. Historical agricultural research indicates its primary use was for the control of seedling diseases, or "damping-off," in cotton, caused by a complex of soil-borne fungi including Rhizoctonia solani and Pythium spp.[1][3][6]
General Experimental Protocol for Fungicide Seed Treatment Trials
Caption: Generalized experimental workflow for evaluating fungicide seed treatments.
It is important to note that due to the significant time that has passed since this compound was in widespread use, and the subsequent regulatory restrictions, comprehensive, modern-style efficacy data in publicly accessible formats is largely unavailable. The focus of research on hexachlorophene shifted dramatically towards its toxicological profile rather than its agricultural applications.
Conclusion
This compound, with its active ingredient hexachlorophene, represents a chapter in the history of fungicides where a highly effective, broad-spectrum antimicrobial was developed and utilized before a full understanding of its potential for toxicity was realized. While it showed efficacy in controlling important seedling diseases in agriculture, its legacy is now defined by the health and environmental concerns that led to its restricted use. The lack of detailed, publicly available data on its fungicidal performance underscores the shift in scientific and regulatory focus away from this compound for agricultural applications. For researchers and drug development professionals, the story of this compound serves as a case study in the importance of thorough toxicological evaluation in the development of new chemical agents.
References
Isobac 20: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Isobac 20, also known by its chemical name, 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt, and CAS number 5736-15-2. The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound 20 is a solid powder with the molecular formula C13H5Cl6NaO2 and a molecular weight of 428.87.[1] It is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] While some sources indicate it can be shipped under ambient temperature as a non-hazardous chemical, other safety data sheets classify it with significant hazards, necessitating careful handling.[1]
| Property | Value | Reference |
| CAS Number | 5736-15-2 | [1] |
| Molecular Formula | C13H5Cl6NaO2 | [1] |
| Molecular Weight | 428.87 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Melting Point | 225-228 °C | [2] |
| Water Solubility | Soluble | [2] |
Toxicological Data
The toxicological profile of this compound 20 indicates that it is moderately toxic by ingestion.[3] It is crucial to handle this compound with care to avoid adverse health effects.
| Endpoint | Result | Species | Reference |
| Acute Oral LD50 | 637 mg/kg | Mallard duck | [4] |
| Acute Oral LD50 | 1700 mg/kg | Rat | [2] |
| Intraperitoneal LD50 | 310 mg/kg | Mouse | [2] |
Note: While oral toxicity data is available, information regarding dermal and inhalation toxicity is limited. It is recommended to handle this compound 20 as a potentially hazardous substance through all routes of exposure.
Hazard Identification and Classification
Different suppliers provide varying hazard classifications for this compound 20. It is prudent to adopt a conservative approach and adhere to the more stringent safety precautions. Some classifications include:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]
-
Skin Sensitization: May cause an allergic skin reaction.[5]
-
Hazardous to the Aquatic Environment (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[5]
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Handle in a well-ventilated place, preferably within a fume hood.[2][6]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a dry, dark place.[1]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.[1]
-
For long-term storage (months to years), store at -20 °C.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE program is critical when working with this compound 20. The following diagram outlines the recommended PPE selection process.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound 20.
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
Spill Response:
Caption: Emergency response workflow for an this compound 20 spill.
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or rash occurs, get medical advice/attention.[5]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[8]
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]
Fire Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific hazards arising from the chemical: When heated to decomposition, it may emit toxic fumes of hydrogen chloride and sodium oxides.[2][3]
-
Special protective equipment for firefighters: Wear a self-contained breathing apparatus and full protective clothing.[2]
Experimental Protocols
Detailed experimental protocols for the toxicity studies cited in this document are not publicly available. The LD50 values are typically determined through standardized procedures, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols generally involve the administration of the substance to a group of laboratory animals at various dose levels to determine the concentration at which 50% of the test population succumbs. For a comprehensive understanding of the methodologies, it is recommended to consult the specific OECD test guidelines relevant to acute oral and intraperitoneal toxicity studies.
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier and follow all institutional and regulatory guidelines for chemical safety.
References
- 1. medkoo.com [medkoo.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CAS No.5736-15-2,sodium hydrogen 2,2'-methylenebis[3,4,6-trichlorophenolate] Suppliers [lookchem.com]
- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 5. leap.epa.ie [leap.epa.ie]
- 6. store.sangon.com [store.sangon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Unveiling the Molecular Target of Isobavachalcone in Bacterial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a prenylated chalcone (B49325) of natural origin, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular target and mechanism of action of Isobac in bacterial cells. Current research compellingly indicates that the primary molecular target of this compound is the bacterial cell membrane , leading to its disruption and subsequent cell death. A potential secondary target, the enzyme PurH (phosphoribosylaminoimidazole-succinocarboxamide synthase) , has been identified in Enterococcus faecalis, suggesting a multi-targeted antibacterial strategy. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Molecular Target: The Bacterial Cell Membrane
The primary mechanism of antibacterial action for Isobavachalcone is the direct disruption of the bacterial cell membrane.[1][2][3][4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. This mode of action is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.
Visualization of the Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of Isobavachalcone's interaction with the bacterial cell membrane, leading to its disruption.
Caption: Proposed mechanism of this compound-mediated bacterial cell membrane disruption.
Potential Secondary Target in Enterococcus faecalis: PurH
Whole-genome sequencing of Isobavachalcone-resistant Enterococcus faecalis has identified mutations in the gene encoding for PurH (phosphoribosylaminoimidazole-succinocarboxamide synthase), an essential enzyme in the de novo purine (B94841) biosynthesis pathway.[5] Molecular docking studies further support a potential binding interaction between Isobavachalcone and the PurH protein.[5] Inhibition of PurH would disrupt DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect.
Visualization of the Purine Biosynthesis Pathway and this compound's Potential Point of Inhibition
The following diagram depicts the simplified purine biosynthesis pathway, highlighting the potential inhibition of PurH by Isobavachalcone.
Caption: Simplified de novo purine biosynthesis pathway and the potential inhibition of PurH by this compound.
Quantitative Data Summary
The antibacterial efficacy of Isobavachalcone has been quantified through various studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Isobavachalcone against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 1.56 | [1][2] |
| Staphylococcus aureus (MRSA) | 3.12 | [1][2] |
| Streptococcus sanguinis | 1.56 - 50.0 | [1] |
| Streptococcus sobrinus | 1.56 - 50.0 | [1] |
| Streptococcus mutans | 1.56 - 50.0 | [1] |
| Enterococcus faecalis | 6.25 - 12.5 µM | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isobavachalcone against Mycobacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium avium | 62.5 | [1] |
| Mycobacterium kansasii | 62.5 | [1] |
| Mycobacterium tuberculosis | 62.5 | [1] |
Table 3: Activity of Isobavachalcone against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | > 400 | [1] |
| Klebsiella pneumoniae | > 400 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular target and antibacterial activity of Isobavachalcone.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of Isobavachalcone.
Caption: Experimental workflow for MIC and MBC determination.
-
Preparation of Isobavachalcone Dilutions:
-
Prepare a stock solution of Isobavachalcone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Isobavachalcone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the Isobavachalcone dilutions.
-
Include a positive control (bacteria in broth without Isobavachalcone) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of Isobavachalcone that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of Isobavachalcone that results in a ≥99.9% reduction in the initial inoculum count.
-
Fluorescence Microscopy for Bacterial Membrane Disruption
This protocol uses the fluorescent dyes Propidium Iodide (PI) and SYTO9 to assess membrane integrity. SYTO9 is a green-fluorescent stain that labels all bacterial cells (both live and dead), while PI is a red-fluorescent stain that only enters cells with compromised membranes.
-
Bacterial Cell Preparation:
-
Grow the test bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the buffer to a desired optical density.
-
-
Treatment with Isobavachalcone:
-
Treat the bacterial suspension with Isobavachalcone at a concentration known to be bactericidal (e.g., at its MBC value).
-
Include a positive control (e.g., a known membrane-disrupting agent like nisin) and a negative control (untreated cells).
-
Incubate for a specified period (e.g., 15-30 minutes).
-
-
Staining:
-
Add a mixture of SYTO9 and Propidium Iodide to the bacterial suspensions.
-
Incubate in the dark for approximately 15 minutes.
-
-
Microscopy:
-
Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for green (SYTO9) and red (PI) fluorescence.
-
Live cells will appear green, while cells with damaged membranes will appear red.
-
Time-Kill Curve Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.
-
Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Prepare tubes of broth containing Isobavachalcone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each Isobavachalcone concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
The collective evidence strongly supports the bacterial cell membrane as the primary molecular target of Isobavachalcone. Its ability to disrupt this essential structure provides a compelling mechanism for its potent activity against Gram-positive bacteria. The potential secondary target, PurH, in Enterococcus faecalis suggests that Isobavachalcone may employ a multi-pronged attack, which could be advantageous in overcoming resistance. Further research is warranted to fully elucidate the interaction with PurH and to explore the therapeutic potential of this promising natural compound in the development of novel antibacterial agents.
References
An In-depth Technical Guide to the Degradation and Stability of Isobac (Hexachlorophene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobac, a trade name for the active ingredient hexachlorophene (B1673135), is a chlorinated bisphenolic antiseptic agent. Historically, it has been utilized in a variety of topical products for its bacteriostatic properties, primarily against Gram-positive organisms. The stability and degradation profile of an active pharmaceutical ingredient (API) like hexachlorophene is of paramount importance for ensuring its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the degradation pathways and stability of hexachlorophene under various stress conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation studies.
The information presented herein is based on established scientific principles and available literature on hexachlorophene and related compounds. This guide will delve into the experimental protocols for forced degradation studies, present available data in a structured format, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of the molecule's behavior.
Physicochemical Properties of Hexachlorophene
A solid understanding of the physicochemical properties of hexachlorophene is fundamental to comprehending its stability and degradation characteristics.
| Property | Value |
| Chemical Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) |
| Molecular Formula | C₁₃H₆Cl₆O₂ |
| Molecular Weight | 406.9 g/mol |
| Appearance | White to light tan, crystalline powder.[1] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, diethyl ether, and chloroform.[2] |
| pKa | 5.0 |
Mechanism of Action
Hexachlorophene exerts its antimicrobial effect primarily by disrupting the integrity and function of the bacterial cell membrane. Its lipophilic nature allows it to readily integrate into the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability, causing leakage of essential intracellular components such as ions and metabolites, which ultimately results in the inhibition of bacterial growth or cell death.[3]
Furthermore, hexachlorophene is known to inhibit the membrane-bound components of the electron transport chain, a critical pathway for cellular respiration and energy production in bacteria. By interfering with this vital process, hexachlorophene further compromises the metabolic activity of the bacterial cell.
Figure 1: Mechanism of action of Hexachlorophene against bacterial cells.
Forced Degradation and Stability Studies
Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance, which in turn helps in establishing its intrinsic stability and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the API to conditions more severe than accelerated stability testing.
Experimental Protocols for Forced Degradation
The following are general protocols for conducting forced degradation studies on hexachlorophene, based on ICH guidelines. The extent of degradation should ideally be in the range of 5-20%.[4]
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve hexachlorophene in a suitable solvent (e.g., methanol (B129727) or ethanol) and then dilute with 0.1 M to 1 M hydrochloric acid. The solution is then typically heated at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed.
-
Basic Conditions: Dissolve hexachlorophene in a suitable solvent and dilute with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature and time) are similar to the acidic hydrolysis study. Samples are withdrawn, neutralized, and analyzed.
-
Neutral Conditions: Dissolve hexachlorophene in a suitable solvent and dilute with water. The solution is heated under the same conditions as acidic and basic hydrolysis to assess for any degradation in a neutral aqueous environment.
2. Oxidative Degradation:
-
Prepare a solution of hexachlorophene in a suitable solvent.
-
Add a solution of hydrogen peroxide (typically 3% to 30%) to the drug solution.
-
The reaction is usually carried out at room temperature for a specified duration, with samples being taken at different intervals for analysis.
3. Thermal Degradation:
-
Expose a solid sample of hexachlorophene to dry heat in a temperature-controlled oven.
-
The temperature is typically set at a significant increment above accelerated stability testing conditions (e.g., 60°C, 80°C, or higher).
-
Samples are withdrawn at various time points and analyzed.
4. Photolytic Degradation:
-
Expose a solution of hexachlorophene, as well as the solid drug substance, to a light source that provides both UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
Figure 2: General workflow for forced degradation studies of Hexachlorophene.
Summary of Degradation Behavior
While specific quantitative data from forced degradation studies on hexachlorophene is limited in publicly available literature, the following provides a qualitative summary of its expected degradation behavior based on its chemical structure and studies on similar chlorinated phenolic compounds.
| Stress Condition | Expected Degradation Behavior | Potential Degradation Products |
| Acid Hydrolysis | Hexachlorophene is expected to be relatively stable to acid hydrolysis due to the absence of easily hydrolyzable functional groups. | Minimal degradation expected. |
| Base Hydrolysis | Similar to acidic conditions, hexachlorophene is anticipated to show good stability under basic conditions. | Minimal degradation expected. |
| Oxidative Degradation | The phenolic hydroxyl groups and the aromatic rings are susceptible to oxidation. This is likely a significant degradation pathway. | Formation of quinone-type structures, and potentially cleavage of the methylene (B1212753) bridge. Further oxidation could lead to ring-opening products. |
| Thermal Degradation | As a solid, hexachlorophene is relatively stable at elevated temperatures, but some degradation can be expected at temperatures approaching its melting point. | Products of thermal decomposition may include smaller chlorinated aromatic fragments. |
| Photolytic Degradation | The chlorinated aromatic rings in hexachlorophene can absorb UV light, making it susceptible to photodegradation. This is a likely pathway for degradation upon exposure to light. | Photodegradation can lead to dechlorination and the formation of various chlorinated and non-chlorinated phenolic compounds. Dimerization and polymerization products are also possible.[6] |
Stability-Indicating Analytical Methods
To accurately assess the stability of hexachlorophene and quantify its degradation products, the use of a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Typical HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV detection at a wavelength where hexachlorophene and its potential degradation products have significant absorbance (e.g., around 280-300 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Method Validation
A stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Figure 3: Key parameters for the validation of a stability-indicating analytical method.
Conclusion
This technical guide has provided a comprehensive overview of the degradation and stability of this compound (hexachlorophene). While specific quantitative data on forced degradation is not extensively available in the public domain, the information presented on its physicochemical properties, mechanism of action, and expected degradation pathways provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols for forced degradation studies and the principles of stability-indicating analytical methods outlined herein offer a practical framework for conducting stability assessments. The provided diagrams serve to visually summarize the key concepts, facilitating a clearer understanding of the complex processes involved. Further research to generate and publish quantitative degradation data for hexachlorophene would be a valuable contribution to the scientific community.
References
- 1. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexachlorophene - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial actions of hexachlorophene: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
Theoretical Basis for Isobavachalcone's (IBC) Biocidal and Biological Activity: An In-depth Technical Guide
Disclaimer: The term "Isobac" can refer to multiple substances. "this compound 20" is the trade name for 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt, a fungicide and bactericide.[1] However, the detailed signaling pathway information requested aligns more closely with research conducted on isobavachalcone (B1672217) (IBC) , a bioactive molecule. This guide will therefore focus on the theoretical basis of isobavachalcone's activity.
Introduction
Isobavachalcone (IBC) is a chalcone (B49325) compound that has demonstrated a broad spectrum of biological activities, including antibacterial and anticancer effects.[2][3] Its biocidal properties, particularly against Gram-positive bacteria, are attributed to its ability to disrupt bacterial cell membranes.[2][3] Furthermore, in the context of cancer cell biology, IBC has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways.[4][5] This technical guide provides a comprehensive overview of the theoretical basis for IBC's biocidal and biological activities, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing relevant pathways.
Biocidal (Antibacterial) Activity of Isobavachalcone
The primary antibacterial mechanism of isobavachalcone is the disruption of the bacterial cell membrane.[2][3] This action leads to a cascade of events culminating in bacterial cell death.
1.1. Mechanism of Action: Membrane Disruption
IBC's effectiveness as a biocidal agent stems from its ability to compromise the integrity of bacterial cell membranes.[2][3] Studies suggest that IBC's interaction with the membrane leads to increased permeability, dissipation of the proton motive force, and subsequent inhibition of essential macromolecular biosynthesis.[3] This membrane-disrupting action has been observed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
1.2. Quantitative Data on Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of isobavachalcone against Bacillus subtilis.
| Parameter | Concentration (µg/mL) |
| Minimum Bactericidal Concentration (MBC) | 3.13 |
Data extracted from a study on Bacillus subtilis.[3]
Anti-cancer Activity and Associated Signaling Pathways
Isobavachalcone has been shown to inhibit the proliferation and induce apoptosis in various cancer cells, notably in gastric cancer.[5] This activity is primarily mediated through the inhibition of the Akt and Erk signaling pathways.[5]
2.1. Inhibition of Akt and Erk Signaling Pathways
The Akt and Erk signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis. Isobavachalcone has been demonstrated to reduce the phosphorylation of both Akt and Erk in a concentration-dependent manner in MGC803 gastric cancer cells. By inhibiting these pathways, IBC promotes apoptosis.[4][5]
The inhibition of Akt and Erk signaling leads to downstream effects on apoptosis-related proteins. Specifically, IBC treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key factor in the initiation of the mitochondrial apoptotic cascade, which ultimately leads to the activation of executioner caspases, such as caspase-3.
Caption: Isobavachalcone's inhibition of Akt/Erk pathways promotes apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the biocidal and biological activities of isobavachalcone.
3.1. Antibacterial and Antibiofilm Assays
-
Objective: To determine the minimum inhibitory concentration (MIC) and the effect on biofilm formation.
-
Protocol:
-
Bacterial cultures are grown in appropriate media (e.g., Cation-adjusted Mueller-Hinton Broth for susceptibility tests and Tryptic Soy Broth with glucose for biofilm assays).[2]
-
For MIC determination, a serial dilution of isobavachalcone is prepared in 96-well microtiter plates.
-
Bacterial suspension is added to each well.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[2]
-
The MIC is determined as the lowest concentration of IBC that inhibits visible bacterial growth.
-
For biofilm inhibition, sub-MIC concentrations of IBC are used, and biofilm biomass is quantified after incubation using crystal violet staining.[2]
-
3.2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the inhibitory effect of isobavachalcone on cancer cell proliferation.
-
Protocol:
-
Cancer cells (e.g., MGC803) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of isobavachalcone for different time points.
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan (B1609692) crystals formed are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.[4]
-
3.3. Western Blotting
-
Objective: To determine the protein expression levels of key signaling molecules.
-
Protocol:
-
Cells are treated with isobavachalcone and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Erk, p-Erk, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.[4]
-
Caption: Experimental workflow for assessing Isobavachalcone's bioactivity.
Conclusion
The biocidal and biological activities of isobavachalcone are multifaceted, with distinct mechanisms of action against bacteria and cancer cells. Its ability to disrupt bacterial membranes makes it a promising antibacterial agent. In the context of oncology, its inhibitory effects on the Akt and Erk signaling pathways highlight its potential as an anti-cancer therapeutic. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of isobavachalcone's therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols: Isobavachalcone as a Positive Control in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (B1672217) (IBC), a prenylated chalcone (B49325) isolated from Psoralea corylifolia, has demonstrated significant antifungal activity against a range of pathogenic fungi.[1][2] Its well-characterized mechanism of action, involving the disruption of the fungal cell wall and membrane, inhibition of ergosterol (B1671047) biosynthesis, and induction of programmed cell death, makes it a valuable compound for antifungal research.[1][2][3] While standard antifungal drugs like fluconazole (B54011) and amphotericin B are common positive controls in clinical susceptibility testing, Isobavachalcone can serve as a robust positive control in research and development settings, particularly when evaluating novel natural products or investigating specific antifungal mechanisms.
These application notes provide detailed protocols for using Isobavachalcone as a positive control in antifungal susceptibility testing, summarize its quantitative efficacy, and illustrate its molecular mechanism of action.
Data Presentation: Quantitative Efficacy of Isobavachalcone
The antifungal activity of Isobavachalcone has been quantified against several key fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | SC5314 | 8 | 16 | [1] |
| Candida albicans | SC5314 & 9 Clinical Isolates | 4-5 | 4-5 | [3] |
| Cryptococcus neoformans | H99 | 8 | - | [4] |
Table 1: Antifungal Activity of Isobavachalcone against Planktonic Fungal Cells.
| Fungal Species | Strain | Positive Control | Synergistic Effect of Isobavachalcone | Reference |
| Cryptococcus neoformans | H99 | Amphotericin B (AmB) | IBC (4 µg/mL) reduced the MIC of AmB from 1 µg/mL to 0.25 µg/mL. | [4] |
Table 2: Synergistic Activity of Isobavachalcone with Standard Antifungal Agents.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Modified)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using Isobavachalcone as a positive control.
Materials:
-
Isobavachalcone (stock solution in DMSO)
-
Test compound (stock solution in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal strain (e.g., Candida albicans SC5314)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), select several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the test compound, Isobavachalcone, and the standard antifungal drug (e.g., Fluconazole) in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[5] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Biofilm Formation Inhibition Assay
This protocol assesses the ability of a test compound to inhibit biofilm formation, using Isobavachalcone as a positive control for inhibition.
Materials:
-
Same as Protocol 1, with the addition of:
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Plates:
-
In a 96-well plate, add 100 µL of a 2 x 10⁶ CFU/mL fungal suspension in RPMI-1640 to each well.
-
Add 100 µL of the test compound and Isobavachalcone at various concentrations. Include a growth control.
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
-
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Signaling pathways affected by Isobavachalcone in fungi.
Mechanism of Action of Isobavachalcone
Isobavachalcone exerts its antifungal effects through a multi-targeted mechanism:
-
Disruption of Cell Wall and Membrane Integrity: Isobavachalcone compromises the structural integrity of the fungal cell wall and membrane.[1][2] This is achieved in part by altering the expression of genes associated with β-1,3-glucan and ergosterol biosynthesis.[1]
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane.[1] Isobavachalcone downregulates the expression of key genes in the ergosterol biosynthesis pathway, such as ERG3 and ERG11, leading to a depletion of ergosterol and subsequent membrane dysfunction.[1]
-
Induction of Apoptosis and Autophagy: Isobavachalcone induces programmed cell death in fungal cells. It upregulates the expression of genes involved in apoptosis, such as HSP90 and AIF1, and alters the expression of autophagy-related genes like ATG8, ATG13, and ATG17, which are crucial for the formation of the autophagosome.[1][2]
Conclusion
Isobavachalcone is a well-characterized natural antifungal compound with a defined mechanism of action and reproducible inhibitory concentrations against key fungal pathogens. These properties make it an excellent candidate for use as a positive control in research-focused antifungal assays, providing a reliable benchmark for the evaluation of new antifungal agents and for studies investigating the mechanisms of fungal cell death.
References
- 1. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and mode of antifungal action of isobavachalcone on Candida albicans growth and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of isobavachalcone and amphotericin B has antifungal effect against Cryptococcus neoformans and protects host tissue damage by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Isobac 20 Stock Solutions
Introduction
Isobac 20, chemically identified as 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt (CAS No. 5736-15-2), is a fungicide and bactericide utilized in various research applications.[1] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. Due to its chemical nature, specific handling and solubilization procedures are necessary. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound 20 stock solutions for use by researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound 20 is essential for the accurate preparation of stock solutions.
Molecular Formula: C₁₃H₅Cl₆NaO₂ Molecular Weight: 428.87 g/mol [1]
Data Presentation: this compound 20 Stock Solution Parameters
| Parameter | Value | Reference |
| Chemical Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt | [1] |
| CAS Number | 5736-15-2 | [1] |
| Molecular Weight | 428.87 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1] |
| Suggested Stock Concentration | 20 mg/mL (46.63 mM) | |
| Short-Term Storage | 0-4°C (days to weeks) | [1] |
| Long-Term Storage | -20°C (months to years) | [1] |
Experimental Protocol: Stock Solution Preparation (20 mg/mL in DMSO)
This protocol outlines the steps for preparing a 20 mg/mL stock solution of this compound 20 in DMSO. All procedures should be conducted in a chemical fume hood using appropriate personal protective equipment.
Materials and Equipment:
-
This compound 20 powder
-
Anhydrous or molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Spatula
-
Sterile, amber glass vial with a screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Preparation: Ensure the this compound 20 container is at room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh 20 mg of this compound 20 powder using a calibrated analytical balance and transfer it to a sterile amber glass vial.
-
Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound 20 powder.
-
Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication: To ensure the compound is fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to confirm that no solid particles remain. The solution should be clear. If particulates are still visible, continue sonication for another 10-15 minutes.
-
Storage: Store the stock solution in the amber vial at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.
Safety and Handling Precautions
This compound 20 is a chlorinated phenolic compound and should be handled with care. The following safety precautions are based on data for structurally related trichlorophenols and should be strictly followed.
-
Engineering Controls: Always handle this compound 20 powder and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
-
If there is a risk of splashing, use a face shield.
-
-
Handling:
-
Disposal: Dispose of this compound 20 waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Working Solution Preparation
To prepare working solutions for cell culture or other experiments, the DMSO stock solution should be serially diluted in the appropriate aqueous medium (e.g., cell culture medium, phosphate-buffered saline). It is crucial to maintain the final DMSO concentration in the experimental system at a non-toxic level, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound 20 stock solution.
Caption: Workflow for this compound 20 stock solution preparation.
References
Application Notes and Protocols for Isobac (Sodium Pentachlorophenate) in Wood Preservation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isobac, a wood preservative with the active ingredient Sodium Pentachlorophenate (Na-PCP), in wood preservation research. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and characteristics of this biocide for protecting wood from decay and insect attack.
Product Information
-
Product Name: this compound 20
-
CAS Number: 5736-15-2[3]
-
Chemical Formula: C₁₃H₅Cl₆NaO₂[3]
-
Primary Use: Fungicide, Bactericide, Wood Preservative[3]
Mechanism of Action
Sodium Pentachlorophenate, and its protonated form Pentachlorophenol (PCP), acts as a broad-spectrum biocide by uncoupling oxidative phosphorylation. This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, in wood-destroying fungi and insects. By interfering with this fundamental metabolic pathway, Na-PCP effectively inhibits cellular respiration and leads to cell death.
Quantitative Data on Efficacy and Leaching
The following tables summarize quantitative data from various studies on the performance of Sodium Pentachlorophenate and Pentachlorophenol in wood preservation.
Efficacy Against Wood Decay Fungi in Composite Wood Products
| Product | Active Ingredient | Wood Composite | Fungal Species | Concentration (% of resin weight) | Mean Percent Weight Loss | Reference |
| Biocel-WP | Sodium Pentachlorophenate | Particle Board | White Rot Fungus | 0.25 | 0.19 | [1] |
| Biocel-WP | Sodium Pentachlorophenate | Particle Board | White Rot Fungus | 0.5 | 0.14 | [1] |
| Untreated | - | Particle Board | White Rot Fungus | 0 | 97.5 | [1] |
| Biocel-WD | Sodium Pentachlorophenate | Medium Density Fibreboard (MDF) | White Rot Fungus | 0.25 | 3.69 | [2] |
| Biocel-WD | Sodium Pentachlorophenate | Medium Density Fibreboard (MDF) | White Rot Fungus | 0.5 | 1.17 | [2] |
| Untreated | - | Medium Density Fibreboard (MDF) | White Rot Fungus | 0 | 100 | [2] |
Efficacy of Pentachlorophenol in Solid Wood (Soil-Block Test)
| Preservative System | Fungal Species | Threshold Retention ( kg/m ³) | Reference |
| Water-borne Pentachlorophenol | Gloeophyllum trabeum | 1.44 | [4] |
| Water-borne Pentachlorophenol | Poria placenta | 2.40 | [4] |
| Water-borne Pentachlorophenol (leached) | Gloeophyllum trabeum | 2.88 | [4] |
| Pentachlorophenol in oil (diluted with toluene) | Gloeophyllum trabeum | ~1.6 - 2.4 | [5] |
| Pentachlorophenol in oil (diluted with toluene) | Coniophora puteana | ~2.4 - 3.2 | [5] |
Field Stake Test Performance of Water-borne Pentachlorophenol (41 months)
| Retention Level ( kg/m ³) | Mean Decay Grade (0=failure, 10=sound) | Mean Termite Attack Rating (0=failure, 10=sound) | Reference |
| 3.20 | 4.7 | 7.7 | [4] |
| 4.64 | 6.4 | 7.8 | [4] |
| 6.24 | 8.1 | 9.0 | [4] |
| 9.76 | 9.1 | 9.4 | [4] |
| 11.36 | 9.1 | 9.6 | [4] |
Preservative Retention and Leaching
| Preservative System | Commodity | Target Retention ( kg/m ³) | Reference |
| Pentachlorophenol | Railway ties | 3.4–3.8 | [1] |
| Pentachlorophenol | Above Ground sawn products, plywood | 4.8–6.4 | [1] |
| Pentachlorophenol | Ground/Freshwater contact sawn products, plywood | 6.4–8.0 | [1] |
| Pentachlorophenol | Posts and Poles | 6.1–12.8 | [1] |
| Pentachlorophenol | Pilings | 12.0 | [1] |
| Leaching Test Method | Preservative System | Wood Type | Percent Leached | Reference |
| AWPA Standard M11 | Water-borne Pentachlorophenol | 19 mm Southern Pine cubes | ~20% of original retention | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods from the American Wood Protection Association (AWPA).
Laboratory Soil-Block Culture Test (Based on AWPA Standard E10)
This test is designed to determine the fungicidal effectiveness of wood preservatives.
Objective: To determine the minimum amount of preservative that is effective in preventing decay of a selected wood species by a selected fungus under controlled laboratory conditions.
Materials:
-
Southern pine sapwood blocks (19 x 19 x 19 mm)
-
Test fungus (e.g., Gloeophyllum trabeum, Postia placenta)
-
Soil, feeder strips, and culture bottles
-
This compound (Sodium Pentachlorophenate) treating solutions of varying concentrations
-
Pressure treatment apparatus
-
Incubator
Protocol:
-
Wood Block Preparation:
-
Prepare defect-free southern pine sapwood blocks.
-
Number each block and determine its initial oven-dry weight.
-
-
Preservative Treatment:
-
Prepare a series of this compound solutions of different concentrations.
-
Pressure treat the wood blocks with the this compound solutions to achieve a range of preservative retentions.
-
Calculate the retention of the this compound solution in each block based on the weight gain after treatment.
-
-
Post-Treatment Conditioning:
-
Allow the treated blocks to air-dry to allow for fixation of the preservative.
-
-
Soil-Block Bottle Preparation:
-
Add soil to culture bottles and adjust the moisture content.
-
Place a feeder strip on the surface of the soil.
-
Sterilize the bottles and their contents.
-
-
Inoculation and Incubation:
-
Inoculate the feeder strips with the test fungus.
-
Incubate the bottles until the feeder strips are covered with fungal mycelium.
-
Place the treated wood blocks onto the colonized feeder strips.
-
Incubate the bottles for a specified period (typically 12 weeks) at a controlled temperature and humidity.[6]
-
-
Data Collection and Analysis:
-
At the end of the incubation period, remove the blocks from the bottles and carefully clean off any fungal mycelium.
-
Determine the final oven-dry weight of each block.
-
Calculate the percentage weight loss for each block.
-
Determine the toxic threshold, which is the minimum preservative retention that prevents significant weight loss.
-
Accelerated Evaluation of Preservative Leaching (Based on AWPA Standard E11)
This method provides an accelerated means of evaluating the leaching of wood preservatives.
Objective: To determine the amount of preservative that leaches from treated wood under laboratory conditions that simulate exposure to water.
Materials:
-
Treated wood blocks (19 x 19 x 19 mm)
-
Leaching flask
-
Deionized water
-
Shaker or magnetic stirrer
-
Analytical equipment for determining Na-PCP concentration (e.g., HPLC, GC-MS)
Protocol:
-
Sample Preparation:
-
Use wood blocks treated with a known retention of this compound.
-
-
Leaching Procedure:
-
Place the treated blocks in a leaching flask.
-
Add a specified volume of deionized water.
-
Agitate the flask for a set period.
-
At specified time intervals, remove the leachate and replace it with fresh deionized water.
-
-
Leachate Analysis:
-
Analyze the collected leachate samples to determine the concentration of Na-PCP.[3]
-
-
Data Analysis:
-
Calculate the cumulative amount of preservative leached over time.
-
Express the results as a percentage of the initial preservative retention.
-
Analytical Methods for this compound (Na-PCP) Determination
Accurate determination of Na-PCP in treated wood and environmental samples is crucial for research.
-
High-Performance Liquid Chromatography (HPLC): A rapid method for PCP analysis without the need for derivatization.[3]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A sensitive method that typically requires derivatization of PCP with acetic anhydride.[2][7]
-
Solid-Phase Microextraction (SPME) with GC-MS: A non-destructive sampling method suitable for headspace or contact analysis of PCP in wood.[8]
-
Lime-Ignition Titrimetric Method: A standard but non-specific method for determining total chloride from the preservative in treated wood.[3]
Safety Precautions
Pentachlorophenol and its sodium salt are toxic and their use is restricted. Researchers must adhere to strict safety protocols.
-
Handle this compound and treated wood in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust from treated wood.
-
Dispose of treated wood and waste solutions in accordance with institutional and regulatory guidelines. Do not burn treated wood.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. woodpreservation.ca [woodpreservation.ca]
- 5. wfs.swst.org [wfs.swst.org]
- 6. mtu.edu [mtu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Non-Destructive Detection of Pentachlorophenol Residues in Historical Wooden Objects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Isobac (Isobavachalcone) for Bacterial Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (B1672217) (IBC), a prenylated chalcone, is a natural compound demonstrating significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, making it a promising candidate for the development of new antimicrobial agents.[1][3] This document provides a comprehensive overview of the effective concentrations of Isobac for bacterial inhibition, detailed experimental protocols for determining its efficacy, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Antimicrobial Data
The antibacterial efficacy of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5][6]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 6538 | 1.56 | [3] |
| Staphylococcus aureus (MRSA) | ATCC BAA44 | 3.12 | [3] |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 5.0 (µM) | [7] |
| Streptococcus pneumoniae | ATCC 6305 | 1.56 - 50.0 | [1][3] |
| Streptococcus sanguinis | ATCC 10556 | 1.56 - 50.0 | [3] |
| Streptococcus sobrinus | ATCC 33478 | 1.56 - 50.0 | [3] |
| Streptococcus mutans | ATCC 25175 | 1.56 - 50.0 | [3] |
| Enterococcus faecalis | Clinical Isolates | 6.25 - 12.5 (µM) | [8] |
Note: this compound has been shown to be largely inactive against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values greater than 400 µg/mL.[3]
Table 2: Activity of this compound against Mycobacteria
| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv (ATCC 27294) | 64 | [3] |
| Mycobacterium avium | ATCC 25291 | 64 | [3] |
| Mycobacterium kansasii | ATCC 12478 | 64 | [3] |
Table 3: Antibiofilm Activity of this compound
| Bacterial Species | Strain | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Biofilm Inhibition (%) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 6538 | 0.78 | >50 | [3] |
| Staphylococcus aureus (MRSA) | ATCC BAA44 | 0.78 | >50 | [3] |
Mechanism of Action: Bacterial Membrane Disruption
This compound exerts its bactericidal effects by targeting and disrupting the integrity of the bacterial cell membrane.[3][7] This leads to increased membrane permeability, dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.[3]
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[9][10]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)[11]
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or PBS)
-
0.5 McFarland turbidity standard
-
Resazurin solution (as a cell viability indicator, optional)[3]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.[9] The final concentrations should typically range from 0.195 to 400 µg/mL.[3] b. Ensure the final concentration of the solvent (e.g., DMSO) does not inhibit bacterial growth (typically ≤1%).
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] d. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only). c. Incubate the plate at 37°C for 18-24 hours.[11]
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[5][12] b. If using a viability indicator like resazurin, add it to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable bacteria. The MIC is the lowest concentration where no color change is observed.[3] c. Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the formation of bacterial biofilms.[1]
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Biofilm growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Bacterial culture
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Procedure:
-
Assay Setup: a. In a 96-well plate, prepare serial dilutions of this compound in the biofilm growth medium. b. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Inoculation and Incubation: a. Inoculate the wells with a standardized bacterial suspension. b. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]
-
Quantification of Biofilm: a. After incubation, gently wash the wells with PBS to remove planktonic (free-floating) bacteria. b. Air-dry the plate. c. Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes. d. Wash away the excess stain with water and air-dry the plate. e. Solubilize the bound crystal violet by adding ethanol or acetic acid to each well. f. Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.
-
Determination of MBIC: a. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.[3]
Conclusion
This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria and mycobacteria, with a clear mechanism of action involving cell membrane disruption.[1][3] Its effectiveness at low concentrations, including against drug-resistant strains and bacterial biofilms, highlights its potential as a valuable lead compound in the development of new antimicrobial therapies. The provided protocols offer standardized methods for researchers to further investigate and characterize the antibacterial properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. idexx.com [idexx.com]
- 5. emerypharma.com [emerypharma.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
Application Note and Protocol: Isobac 20 for In Vitro Antimicrobial Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Isobac 20 system provides a standardized and reliable method for determining the in vitro susceptibility of a wide range of bacterial isolates to various antimicrobial agents. This application note details the principles, protocols, and data interpretation for using the this compound 20 system, which is based on the established broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[1][2][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][4] Accurate MIC determination is crucial for guiding therapeutic choices, monitoring the development of antimicrobial resistance, and in the research and development of new antimicrobial compounds.[5][6][7]
The this compound 20 system is designed for ease of use, reproducibility, and compatibility with both manual and automated reading systems, making it a versatile tool for the modern microbiology laboratory.
Principle of the Method
The this compound 20 system utilizes the principle of broth microdilution. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][3] The this compound 20 plates are pre-coated with a range of antimicrobial concentrations. Following inoculation and incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.[4]
Data Presentation: Interpreting this compound 20 Results
Quantitative data from the this compound 20 system is presented as MIC values in µg/mL. These values can be used to categorize the bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Example MIC Data for Quality Control Strains
| Antimicrobial Agent | E. coli ATCC® 25922™ MIC Range (µg/mL) | S. aureus ATCC® 29213™ MIC Range (µg/mL) |
| Amikacin | 0.5 - 4 | 1 - 8 |
| Ampicillin | 2 - 8 | 0.12 - 0.5 |
| Ciprofloxacin | 0.004 - 0.016 | 0.12 - 0.5 |
| Gentamicin | 0.12 - 1 | 0.12 - 1 |
| Tetracycline | 0.5 - 2 | 0.12 - 1 |
Table 2: Example Interpretation of MIC Results for a Clinical Isolate
| Antimicrobial Agent | Isolate MIC (µg/mL) | CLSI Breakpoints (S/I/R in µg/mL) | Interpretation |
| Amikacin | 2 | ≤16 / 32 / ≥64 | Susceptible |
| Ampicillin | 32 | ≤8 / 16 / ≥32 | Resistant |
| Ciprofloxacin | 0.06 | ≤1 / 2 / ≥4 | Susceptible |
| Gentamicin | 8 | ≤4 / 8 / ≥16 | Intermediate |
| Tetracycline | 16 | ≤4 / 8 / ≥16 | Resistant |
Experimental Protocols
Inoculum Preparation
A standardized inoculum is critical for accurate and reproducible AST results.[8] The target inoculum density for the broth microdilution method is approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test volume.
Materials:
-
Pure, 18-24 hour bacterial culture on a non-selective agar (B569324) plate.
-
Sterile saline or Mueller-Hinton Broth (MHB).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (optional).
-
Sterile loops, swabs, and tubes.
Protocol:
-
Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh culture plate.
-
Suspend the colonies in sterile saline or MHB.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance of 0.08-0.13 at 625 nm. This suspension will contain approximately 1-2 x 10^8 CFU/mL.[2]
-
Within 15 minutes of preparation, dilute this standardized suspension to achieve the final target inoculum concentration in the this compound 20 plate. A common dilution is 1:100 in sterile MHB, followed by a further 1:2 dilution in the plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
This compound 20 Plate Inoculation
Materials:
-
This compound 20 antimicrobial susceptibility plate.
-
Prepared standardized bacterial inoculum.
-
Multichannel pipette.
-
Sterile reagent reservoirs.
Protocol:
-
Allow the this compound 20 plate to come to room temperature before opening the protective pouch.
-
Pour the diluted bacterial inoculum into a sterile reagent reservoir.
-
Using a multichannel pipette, dispense the appropriate volume (as specified in the this compound 20 manual, typically 50 µL or 100 µL) of the inoculum into each well of the this compound 20 plate.
-
Ensure that the positive control well (growth control) is inoculated and the negative control well (sterility control) is not.
-
Cover the plate with the provided lid.
Incubation
Protocol:
-
Incubate the inoculated this compound 20 plates in ambient air at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria.[9]
-
Incubation times may need to be adjusted for fastidious organisms as per standard guidelines.
-
Do not stack plates more than three high to ensure even temperature distribution.
Reading and Interpreting Results
Protocol:
-
After incubation, place the this compound 20 plate on a dark, non-reflective surface or a reading apparatus.
-
Examine the growth control well to ensure adequate bacterial growth (indicated by turbidity).
-
Examine the sterility control well to ensure no growth has occurred.
-
For each antimicrobial agent, observe the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[2]
-
Record the MIC values for each antimicrobial tested.
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the MIC values to the established breakpoints (see Table 2 for an example).
Quality Control
Regular quality control (QC) is essential to ensure the accuracy and reliability of the this compound 20 system.[10] This involves testing well-characterized reference strains with known MIC values.
Protocol:
-
Perform QC testing with appropriate ATCC® reference strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™) on a regular basis (e.g., weekly, with each new lot of plates).[8][10]
-
The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST (see Table 1 for an example).
-
If QC results are out of range, investigate potential sources of error, which may include inoculum preparation, incubation conditions, or the integrity of the this compound 20 plates.[10][11]
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing using the this compound 20 system.
Caption: Logical relationship for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. biomerieux.com [biomerieux.com]
- 5. woah.org [woah.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 9. Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsac.org.uk [bsac.org.uk]
- 11. gtfcc.org [gtfcc.org]
Methodology for Testing Isobac Efficacy on Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobac, containing the active compound isobavachalcone (B1672217) (IBC), has demonstrated significant antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[1][2] The primary mechanism of action involves the disruption of the bacterial cell membrane.[1] These application notes provide detailed protocols for researchers to effectively test the efficacy of this compound against bacterial biofilms, a critical step in preclinical drug development and academic research.
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from various environmental stresses, including antimicrobial agents.[3][4][5] The protocols outlined below describe standard and reproducible methods for quantifying biofilm inhibition and eradication, as well as visualizing the structural changes induced by this compound treatment.
Key Experimental Protocols
Three primary methods are detailed for a comprehensive assessment of this compound's antibiofilm activity:
-
Crystal Violet (CV) Assay: For quantifying total biofilm biomass.
-
Colony-Forming Unit (CFU) Assay: For determining the number of viable bacterial cells within the biofilm.
-
Confocal Laser Scanning Microscopy (CLSM): For visualizing biofilm architecture and cell viability in three dimensions.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This method is a straightforward and high-throughput approach to measure the total biomass of a biofilm.[6][7][8][9]
Protocol:
-
Bacterial Culture Preparation: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecalis) overnight in a suitable rich medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for optimal biofilm formation).[10][11]
-
Inoculation: Dilute the overnight culture 1:100 in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[9][10]
-
This compound Treatment (Inhibition Assay): To test for biofilm inhibition, add varying concentrations of this compound to the wells along with the bacterial suspension.[12][13] Include untreated (positive control) and media-only (negative control) wells.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[9][10]
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells.[6][13]
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[9][14]
-
Washing: Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.[9]
-
Solubilization: Add 200 µL of 30% acetic acid or 70% ethanol (B145695) to each well to solubilize the bound crystal violet.[8][9][10] Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[8][9][14]
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Absorbance (OD590) (Mean ± SD) | % Biofilm Inhibition |
| Untreated Control | 0 | 1.25 ± 0.15 | 0% |
| This compound | 0.5 | 0.88 ± 0.10 | 29.6% |
| This compound | 1.0 | 0.45 ± 0.08 | 64.0% |
| This compound | 2.0 | 0.15 ± 0.05 | 88.0% |
| Media Blank | N/A | 0.05 ± 0.01 | 100% |
Colony-Forming Unit (CFU) Assay for Biofilm Viability
This assay determines the number of viable bacteria within a biofilm, providing a measure of the bactericidal or bacteriostatic effect of this compound.[7][15]
Protocol:
-
Biofilm Formation and Treatment: Grow and treat biofilms with this compound as described in the CV assay protocol (steps 1-4).
-
Washing: After incubation, remove the planktonic cells and wash the biofilms twice with sterile phosphate-buffered saline (PBS).
-
Biofilm Disruption: Add 100 µL of sterile PBS to each well and scrape the biofilm from the well surface using a sterile pipette tip. Vigorously pipette up and down to create a homogenous suspension. Sonication can also be used to aid in biofilm dispersal.[7][15]
-
Serial Dilutions: Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.[16]
-
Plating: Plate 10-100 µL of appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Counting: Count the number of colonies on the plates. The optimal plate for counting has between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per unit area (e.g., CFU/cm²) or per well.[16]
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Log10 CFU/mL (Mean ± SD) | Log Reduction |
| Untreated Control | 0 | 8.5 ± 0.3 | 0 |
| This compound | 0.5 | 6.2 ± 0.4 | 2.3 |
| This compound | 1.0 | 4.1 ± 0.5 | 4.4 |
| This compound | 2.0 | <2.0 | >6.5 |
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.[17][18]
Protocol:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or slides, following the same procedure as for the microtiter plate assays.
-
This compound Treatment: Treat the biofilms with the desired concentrations of this compound.
-
Staining: After treatment, gently wash the biofilms with sterile PBS. Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.[17]
-
Image Analysis: Use appropriate software (e.g., ImageJ) to analyze the CLSM images to determine parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[7]
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Average Biofilm Thickness (µm) | % Live Cells | % Dead Cells |
| Untreated Control | 0 | 45.2 | 95.8 | 4.2 |
| This compound | 1.0 | 15.7 | 20.3 | 79.7 |
Visualizations
Signaling Pathways in Biofilm Formation
Biofilm formation is a complex process regulated by various signaling pathways, with quorum sensing being a key mechanism.[3][19] Quorum sensing allows bacteria to communicate and coordinate their behavior based on population density.[19]
Caption: Quorum sensing signaling pathway in bacterial biofilm formation.
Experimental Workflow for this compound Efficacy Testing
The following workflow illustrates the logical sequence of experiments to assess the antibiofilm properties of this compound.
Caption: Experimental workflow for testing the efficacy of this compound on biofilms.
Logical Relationship of Biofilm Inhibition Mechanisms
This compound's primary mechanism of action against biofilms is through membrane disruption, which leads to a cascade of effects resulting in biofilm inhibition and eradication.
Caption: Logical relationship of this compound's mechanism of action on biofilms.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. A Method for Quantitative Determination of Biofilm Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Student [cs.montana.edu]
- 17. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 19. Quorum sensing - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Isobac (isovac®) Electrical Steel in Material Science
Introduction
The term "Isobac" in the context of material science appears to refer to isovac® , a registered trademark for a range of non-grain-oriented electrical steels produced by voestalpine. This material is a critical component in the manufacturing of energy-efficient electrical machinery.[1][2][3] isovac® is an iron-silicon alloy, cold-rolled to achieve specific magnetic properties, making it ideal for applications in motors, generators, and transformers.[3] Its primary characteristics include low core loss, high permeability, and high magnetic polarization, which contribute to increased energy efficiency in electrical devices.[1]
These application notes provide an overview of the properties of isovac® and general protocols for its selection and use in material science and engineering applications.
Material Properties
isovac® is available in various grades, each tailored for specific performance requirements. The properties can be broadly categorized into magnetic, mechanical, and physical characteristics.
Quantitative Data Summary
The following tables summarize the key properties of representative isovac® grades. Data is compiled from manufacturer datasheets.
Table 1: Magnetic Properties of Selected isovac® Grades
| Property | isovac® 520-65 K HE | isovac® 1000-100 A |
| Grade Naming Convention | EN 10341 | EN 10106 |
| Specific Total Loss at 50 Hz (W/kg) | Not specified in snippets | 10.0 (max) |
| Magnetic Polarization at 50 Hz (T) | Not specified in snippets | 1.69 (typ) |
| Test Method | Not specified in snippets | DIN EN 60404-2 (Epstein test) |
Note: "typ." refers to typical values and "max" to maximum values.[4]
Table 2: Mechanical and Physical Properties of Selected isovac® Grades
| Property | isovac® 520-65 K HE | isovac® 1000-100 A |
| 0.2% Yield Strength (MPa) | Not specified in snippets | 350 (typ) |
| Tensile Strength (MPa) | Not specified in snippets | 480 (typ) |
| Elongation A80 (%) | Not specified in snippets | 20 (min) |
| Density (g/cm³) | In accordance with DIN EN 10341 | In accordance with DIN EN 10106 |
| Thermal Conductivity (W/mK) | Measurement pursuant to EN ISO 22007-2 | Measurement pursuant to EN ISO 22007-2 |
Note: "typ." refers to typical values and "min" to minimum values.[1][4]
Experimental Protocols
The following protocols outline general procedures for the evaluation and application of isovac® electrical steel.
Protocol for Magnetic Property Characterization
Objective: To determine the magnetic properties of an isovac® grade, such as specific total loss and magnetic polarization.
Apparatus: Epstein frame tester, wattmeter, ammeter, voltmeter, frequency meter, power supply.
Procedure:
-
Sample Preparation: Cut strips of the isovac® material according to the specifications of the Epstein test standard (e.g., DIN EN 60404-2).
-
Epstein Frame Assembly: Insert the prepared strips into the Epstein frame, ensuring proper alignment and packing factor.
-
Test Setup: Connect the Epstein frame to the power supply and measurement instrumentation as per the standard's wiring diagram.
-
Measurement:
-
Set the desired test frequency (e.g., 50 Hz).
-
Apply a sinusoidal magnetizing current to achieve the desired magnetic flux density.
-
Record the values from the wattmeter, ammeter, and voltmeter.
-
-
Calculation: Calculate the specific total loss (core loss) in W/kg and the magnetic polarization in Tesla (T) based on the recorded measurements and the sample's dimensions and weight.
Protocol for Mechanical Property Testing
Objective: To determine the mechanical properties of isovac®, such as yield strength, tensile strength, and elongation.
Apparatus: Universal testing machine (tensile tester), extensometer.
Procedure:
-
Sample Preparation: Prepare tensile test specimens from the isovac® sheet according to a recognized standard (e.g., DIN EN ISO 6892-1). The test direction (longitudinal or transverse to the rolling direction) should be noted.[4]
-
Test Setup: Mount the specimen in the grips of the universal testing machine. Attach the extensometer to the specimen's gauge length.
-
Tensile Test:
-
Apply a tensile load to the specimen at a constant rate of strain.
-
Record the load and the corresponding elongation from the load cell and extensometer, respectively.
-
-
Data Analysis:
-
Plot the stress-strain curve from the recorded data.
-
Determine the 0.2% yield strength, ultimate tensile strength, and the percentage of elongation at fracture.
-
Visualizations
isovac® Grade Selection Workflow
The following diagram illustrates a typical workflow for selecting the appropriate isovac® grade for a specific application.
Caption: Workflow for selecting the appropriate isovac® electrical steel grade.
isovac® Processing and Application Pathway
This diagram outlines the general processing steps and application pathway for isovac® electrical steel.
Caption: General processing and application pathway for isovac® electrical steel.
Conclusion
isovac® non-grain-oriented electrical steel is a high-performance material crucial for the production of energy-efficient electrical devices.[1][2] Its various grades offer a range of magnetic and mechanical properties to suit diverse applications.[2] The selection of the appropriate isovac® grade and adherence to proper processing protocols are essential for achieving optimal performance in the final product. The information provided in these application notes serves as a general guideline for researchers and engineers working with this advanced material. For specific applications, it is recommended to consult the detailed datasheets and technical support provided by the manufacturer, voestalpine.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Media Precipitation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in cell culture media?
A1: Precipitation in cell culture media is a common issue that can arise from various factors, broadly categorized as issues with media components and handling techniques.[1][2]
-
Media Component-Related Causes:
-
Salts: The most frequent culprits are calcium and magnesium salts. For instance, calcium chloride (CaCl2) can react with magnesium sulfate (B86663) (MgSO4) to form insoluble calcium sulfate (CaSO4).[1][3]
-
Proteins and Amino Acids: High concentrations of certain amino acids or proteins, especially in serum-free media, can lead to precipitation. Temperature shifts can cause high-molecular-weight plasma proteins to fall out of solution.[3]
-
Metal Supplements: Essential trace metals like copper, iron, and zinc can precipitate, particularly in the absence of chelating agents found in serum.[3]
-
-
Handling-Related Causes:
-
Temperature Fluctuations: Repeated freeze-thaw cycles or warming media to 37°C and then re-chilling can cause components to precipitate.[3][4]
-
Improper pH: An incorrect pH can alter the solubility of various media components, leading to precipitation.
-
Evaporation: Water loss from media can increase the concentration of solutes, leading to precipitation.[4]
-
Order of Reagent Addition: The sequence in which components are added when preparing media from powder is critical. Adding concentrated components out of order can cause localized high concentrations and precipitation.[1]
-
Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation.[1]
-
Q2: I see a precipitate in my media after adding a new compound. What should I do?
A2: This is a common challenge when working with experimental compounds, often due to the compound's low aqueous solubility.
-
Initial Assessment: First, confirm the precipitate appeared after adding your compound. Use a control (media with the vehicle, e.g., DMSO, but without the compound) to rule out solvent-induced precipitation.
-
Solubility Enhancement:
-
Optimize Dilution: Add the stock solution dropwise to the pre-warmed media while gently stirring. This prevents "solvent shock," where the rapid change in polarity causes the compound to crash out.[5]
-
Use a Solubility Enhancer: For some compounds, the addition of a small amount of a non-ionic surfactant or pre-incubating with serum (if your experiment allows) can help maintain solubility.[6]
-
Adjust pH: The solubility of some compounds is pH-dependent. A slight adjustment of the media's pH (within a physiologically acceptable range) might improve solubility.
-
Q3: Can I just filter out the precipitate?
A3: Filtering is generally not recommended. The precipitate is often a key component of the media, and removing it will alter the media's composition and could negatively impact your cell culture.
Troubleshooting Guides
If you are experiencing precipitation, use the following guides to identify and resolve the issue.
Guide 1: Precipitate in Freshly Prepared or Thawed Media
This guide helps you troubleshoot precipitation that appears in your basal media before the addition of any experimental compounds.
Troubleshooting Steps:
-
Visual Inspection: Observe the precipitate. Is it crystalline or flocculent? Crystalline precipitates often suggest salt precipitation, while a flocculent appearance might indicate protein aggregation.
-
Review Preparation Protocol: If you prepared the media from powder, double-check the manufacturer's instructions for the correct order of addition and dissolution of components.[4]
-
Check Storage and Handling:
-
Was the media subjected to repeated freeze-thaw cycles?[4]
-
Was the media stored at the correct temperature?
-
If you warmed the media, was it used immediately or cooled back down?
-
Corrective Actions:
| Potential Cause | Recommended Solution |
| Improper Mixing Order | When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[4] |
| Temperature Shock | Thaw frozen media slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot media into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| pH Instability | Ensure the pH of the final medium is within the recommended range. Use a calibrated pH meter. |
Guide 2: Precipitate After Adding Supplements (e.g., Serum, Amino Acids)
This guide addresses precipitation that occurs after you've added supplements to your basal media.
Troubleshooting Steps:
-
Identify the Timing: Did the precipitate form immediately after adding a specific supplement?
-
Check Supplement Quality: Has the supplement been stored correctly? Has it been through multiple freeze-thaw cycles?
-
Pre-warm Components: Ensure both the basal media and the supplements are at 37°C before mixing.
Corrective Actions:
| Potential Cause | Recommended Solution |
| Cold Components | Always pre-warm media and supplements to 37°C before mixing. |
| Concentrated Additives | Add supplements slowly and with gentle mixing to avoid localized high concentrations. |
| Serum Quality | Use high-quality, tested serum. Thaw and handle it according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Systematic Identification of the Cause of Precipitation
This protocol provides a systematic approach to pinpointing the cause of precipitation.
Methodology:
-
Prepare Aliquots: Prepare several small, sterile aliquots of your basal cell culture medium.
-
Test Individual Components: To separate aliquots, add each supplement you normally use, one at a time. For example, add serum to one, L-glutamine to another, etc.
-
Incubate and Observe: Incubate all aliquots under your normal culture conditions (e.g., 37°C, 5% CO2).
-
Identify the Culprit: Observe which aliquot develops a precipitate. This will help you identify the specific component that is causing the issue when added to your basal media.
Visual Guides
Logical Workflow for Troubleshooting Media Precipitation
This diagram outlines a logical workflow to follow when you encounter precipitation in your cell culture media.
Caption: A workflow for troubleshooting media precipitation.
Decision Tree for Identifying Precipitate Type
This diagram provides a decision-making framework to help identify the likely type of precipitate.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isobac Concentration for Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isobac (Isobavachalcone) in antibacterial research. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful application and optimization of this compound concentrations for specific bacterial strains.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental process. The guides are in a question-and-answer format to directly resolve specific problems.
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q1: My MIC values for this compound vary significantly between experiments. What are the potential causes and solutions?
A1: Inconsistent MIC results are a common challenge, often stemming from several factors. Here is a systematic approach to troubleshooting:
-
Inoculum Variability: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can result in falsely low values.
-
Solution: Always standardize your inoculum using a 0.5 McFarland standard to ensure a consistent starting concentration of approximately 1.5 x 10⁸ CFU/mL. Prepare fresh inoculums for each experiment from cultures grown for 18-24 hours.
-
-
This compound Preparation and Solubility: this compound is a hydrophobic compound with limited solubility in aqueous media.[1]
-
Solution: Prepare a fresh stock solution of this compound in 100% Dimethyl Sulfoxide (B87167) (DMSO) before each experiment. When diluting in broth, ensure the final DMSO concentration does not exceed levels that affect bacterial growth (typically ≤1%). Vortex thoroughly between serial dilutions to maintain homogeneity.
-
-
Media Composition: The type and quality of the culture medium can influence the activity of this compound.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standard susceptibility testing. Ensure the pH of the medium is within the recommended range (7.2-7.4).[2]
-
-
Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and MIC interpretation.
-
Solution: Incubate plates at 35-37°C for 16-20 hours. Ensure consistent temperature and atmospheric conditions in your incubator.
-
dot
Guide 2: No Inhibition Observed Against Expectedly Susceptible Strains
Q2: this compound is not showing any activity against Gram-positive bacteria like Staphylococcus aureus, even at high concentrations. What could be the issue?
A2: This is an unexpected result, as this compound is known to be potent against Gram-positive strains.[3] Consider the following possibilities:
-
Compound Integrity: The this compound compound may have degraded.
-
Solution: Store this compound stock solutions at -20°C and protect from light. Avoid repeated freeze-thaw cycles. It is advisable to use a freshly prepared stock solution for each experiment.
-
-
Bacterial Resistance: While unlikely to be absolute, the specific strain you are using may have an intrinsic or acquired resistance mechanism.
-
Solution: Verify the identity and purity of your bacterial strain. Test a quality control (QC) strain with known susceptibility to this compound, such as S. aureus ATCC 29213, in parallel.
-
-
Experimental Error: Errors in the dilution of this compound can lead to final concentrations being much lower than intended.
-
Solution: Carefully review your dilution calculations and pipetting technique. Perform a new serial dilution from a fresh stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane.[1][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Q2: Against which types of bacteria is this compound most effective?
A2: this compound demonstrates potent activity primarily against Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[3][4] It is largely inactive against Gram-negative bacteria.[3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.[1][4]
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[5]
Q5: How can I determine if this compound is bactericidal or bacteriostatic against my bacterial strain?
A5: A time-kill kinetics assay is the most effective method to differentiate between bactericidal and bacteriostatic activity. A bactericidal agent will show a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic agent will inhibit growth but not cause significant cell death.[6]
Quantitative Data Summary
The antibacterial activity of this compound has been quantified against several bacterial strains. The following tables summarize the reported MIC and MBC values.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | Gram-positive | 1.56 | [3] |
| Staphylococcus aureus (MRSA) | Gram-positive | 3.12 | [3] |
| Bacillus subtilis | Gram-positive | 3.13 (MBC) | [3] |
| Streptococcus pneumoniae | Gram-positive | 1.56 - 50.0 | [3] |
| Streptococcus mutans | Gram-positive | 1.56 - 50.0 | [3] |
| Pseudomonas aeruginosa | Gram-negative | > 400 | [3] |
| Klebsiella pneumoniae | Gram-negative | > 400 | [3] |
| Mycobacterium tuberculosis | Mycobacteria | 64 | [3] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.
| Bacterial Strain | MBIC (µg/mL) | Biofilm Inhibition | Reference(s) |
| S. aureus (MSSA) | 0.78 | >50% | [3] |
| S. aureus (MRSA) | 0.78 | >50% | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL.
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
dot
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate of bacterial killing by this compound.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Test Setup:
-
Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube with no this compound.
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C in a shaking incubator.
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Data Collection and Analysis:
-
After 18-24 hours of incubation, count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum indicates bactericidal activity.[6]
-
Mechanism of Action Visualization
This compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components and ultimately results in cell death.
dot
References
Technical Support Center: Troubleshooting Isobac Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Isobac in aqueous solutions. The following guides and FAQs provide direct, actionable advice to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound instability in aqueous solutions?
A1: The primary factors influencing this compound's stability are pH, temperature, light, and the presence of oxygen.[1][2]
-
pH: this compound is prone to degradation in both highly acidic and alkaline conditions. The optimal pH range for stability should be experimentally determined but is typically near neutral.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] It is recommended to prepare and store this compound solutions at controlled, cool temperatures.
-
Light: Exposure to UV light can induce photodegradation, leading to the formation of inactive by-products.[1][2]
-
Oxygen: As this compound is susceptible to oxidation, the presence of dissolved oxygen in the aqueous solvent can lead to the formation of oxidative degradation products and a subsequent loss of potency.[2]
Q2: My this compound solution is cloudy or shows precipitation. What is the cause and how can I fix it?
A2: Precipitation is a common issue stemming from this compound's poor water solubility.[1][3] The primary causes include:
-
pH Shift: If the buffer's pH is outside the optimal range for this compound's solubility, it can precipitate.
-
Supersaturation: The concentration of this compound may exceed its solubility limit in the final aqueous solution, especially after being transferred from an organic stock.[1]
-
Low Cosolvent Ratio: The percentage of organic solvent carried over from the stock solution may be insufficient to maintain solubility in the final aqueous buffer.[4]
To prevent this, consider adjusting the pH, increasing the cosolvent ratio (while being mindful of its impact on your experimental system), or employing solubilization techniques like cyclodextrin (B1172386) complexation.[1][4]
Q3: My this compound solution is turning yellow or brown. What is happening?
A3: Discoloration is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation.[2] The formation of colored by-products suggests that the this compound molecule is being altered. To prevent this, solutions should be protected from light by using amber vials or wrapping containers in foil and purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[2]
Q4: What are the expected degradation pathways for this compound?
A4: For compounds with structures similar to this compound, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: Reaction with water can cleave labile functional groups. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen can modify the core structure, especially if it contains electron-rich moieties. This can be accelerated by light and the presence of metal ions.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and initiate degradation.[5]
Q5: How can I enhance the solubility and stability of this compound for my experiments?
A5: Several formulation strategies can be employed to improve the solubility and stability of poorly water-soluble compounds like this compound:
-
Cosolvency: First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous buffer.[4]
-
pH Adjustment: Prepare the aqueous buffer in a pH range where this compound exhibits maximum solubility and stability.[1]
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility and protect it from degradation.[4][6]
-
Use of Stabilizers: The addition of antioxidants may be considered to prevent oxidative degradation, though compatibility must be verified.[7][8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the preparation and use of this compound solutions.
Issue 1: Precipitation or Cloudiness in Solution
| Symptom | Possible Cause | Recommended Solution |
| Precipitation immediately upon dilution into aqueous buffer. | The desired concentration exceeds this compound's aqueous solubility limit. | Decrease the final concentration of this compound. Alternatively, use a solubilization technique such as cyclodextrin complexation (see Protocol 2). |
| The pH of the buffer is unfavorable for solubility. | Determine the optimal pH for this compound solubility and adjust the buffer accordingly. | |
| Insufficient organic cosolvent in the final solution. | Increase the percentage of the initial organic solvent in the final mixture. Note: Ensure the final solvent concentration is compatible with your experimental system (e.g., does not cause cell toxicity). | |
| Precipitation occurs over time after initial successful dissolution. | The solution is supersaturated and is slowly crashing out. | Prepare solutions fresh before each experiment.[4] Avoid storing diluted aqueous solutions for extended periods. |
| The temperature of the solution has decreased, lowering solubility. | Prepare and use the solution at a consistent, controlled temperature. | |
| This compound is degrading into less soluble by-products. | Address the root cause of degradation (see Issue 2 below). |
Issue 2: Loss of Potency or Inconsistent Results
| Symptom | Possible Cause | Recommended Solution |
| Experimental results are not reproducible between batches. | Inconsistent solution preparation. | Standardize the solution preparation protocol, ensuring all parameters (pH, solvent ratios, temperature) are precisely controlled. |
| Degradation of this compound stock or working solutions. | Store stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment from the frozen stock. | |
| A gradual decrease in the expected biological effect is observed. | Chemical degradation of this compound due to hydrolysis or oxidation. | Prepare solutions in a stability-optimized buffer (pH-adjusted). Deoxygenate the solvent by purging with nitrogen or argon before adding this compound.[2] |
| Photodegradation from exposure to ambient or UV light. | Protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.[1][2] | |
| Degradation due to elevated experimental temperatures. | If possible, lower the incubation temperature. If the temperature is fixed, determine the stability of this compound under those conditions and adjust experimental timing accordingly. |
Data Summary Tables
Table 1: Influence of Environmental Factors on this compound Stability (Hypothetical Data)
This table summarizes the expected impact of key environmental factors on the stability of this compound in an aqueous solution.
| Parameter | Condition | Observed Effect | Stability Recommendation |
| pH | pH < 4 | Rapid Degradation | Maintain pH between 6.0 - 7.5 |
| pH 6.0 - 7.5 | Optimal Stability | ||
| pH > 8 | Moderate Degradation | ||
| Temperature | 4°C | High Stability | Store stock and working solutions at 4°C for short-term use (<24h). |
| 25°C (RT) | Moderate Degradation | Avoid prolonged storage at room temperature. | |
| 37°C | Rapid Degradation | Minimize exposure time at this temperature. Prepare fresh for each experiment. | |
| Light | Dark (Amber Vial) | High Stability | Always protect solutions from light. |
| Ambient Light | Moderate Degradation | ||
| UV Light (254 nm) | Very Rapid Degradation |
Table 2: Comparison of this compound Solubilization Methods (Hypothetical Data)
This table provides a comparison of different methods to improve the aqueous solubility of this compound.
| Method | Achievable Concentration | Advantages | Considerations |
| Standard Buffer (pH 7.0) | ~5 µg/mL | Simple preparation | Very low solubility |
| Cosolvency (5% DMSO) | ~50 µg/mL | Easy to implement | Potential for solvent effects on the experimental system |
| Cyclodextrin Complexation (HP-β-CD) | >500 µg/mL | Significant solubility enhancement; may improve stability[6] | Requires specific protocol for complex formation |
| pH Adjustment (pH 7.5) | ~10 µg/mL | No organic solvents | Limited improvement; may not be optimal for stability |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Instability Triggers
This protocol helps identify the conditions under which this compound degrades, providing insight into its stability profile.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
For each condition, add the this compound stock to the stress solution to achieve a final concentration of 50 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: pH 7.0 buffer. Incubate at 80°C for 24 and 72 hours, protected from light.
-
Photolytic Degradation: pH 7.0 buffer. Expose to a photostability chamber (with UV and visible light) for 24 and 72 hours at room temperature. A dark control (wrapped in foil) should be run in parallel.
3. Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining percentage of this compound and observe the formation of degradation peaks.[9][10]
Protocol 2: Preparation of a Stabilized this compound Solution via Cyclodextrin Complexation
This method uses 2-hydroxypropyl-β-cyclodextrin (2HPβCD) to enhance the aqueous solubility and stability of this compound.[6]
1. Prepare Cyclodextrin Solution:
-
Prepare a 10% (w/v) solution of 2HPβCD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Warm the solution to 40-50°C while stirring to ensure complete dissolution of the 2HPβCD.
2. Prepare this compound Stock:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or DMSO to create a concentrated stock (e.g., 10 mg/mL).
3. Form the Inclusion Complex:
-
While vigorously stirring the warm 2HPβCD solution, slowly add the this compound stock solution dropwise.
-
The final concentration of the organic solvent should ideally be below 2% (v/v).
-
Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to ensure maximum complexation.
4. Final Preparation:
-
After stirring, sterile-filter the final solution through a 0.22 µm filter to remove any non-encapsulated this compound precipitate.
-
Store the final solution at 4°C, protected from light.
Protocol 3: General HPLC-UV Method for this compound Quantification
This protocol outlines a general reverse-phase HPLC method for separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD). Monitor at the λmax of this compound and also scan from 200-400 nm to detect degradation products with different chromophores.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions [mdpi.com]
- 7. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 8. How isotonic solutions stabilize emulsions in pharmaceutical products [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Isobac Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel antimicrobial agent, Isobac, in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic antibiotic designed to inhibit bacterial growth by targeting and binding to the 50S ribosomal subunit, thereby preventing protein synthesis. This action is crucial for bacterial viability, and its disruption leads to bacteriostatic or bactericidal effects depending on the concentration and the specific microorganism.
Q2: We are observing a sudden increase in this compound resistance in our cultures. What are the possible reasons?
A2: The emergence of resistance to this compound can be attributed to several factors. Bacteria can develop resistance through two primary means: intrinsic (natural) resistance or acquired resistance.[1] Acquired resistance is more common in a laboratory setting and can occur through spontaneous mutations in the bacterial DNA or through the acquisition of resistance genes from other bacteria via horizontal gene transfer (e.g., conjugation, transformation, or transduction).[2]
Q3: What are the common molecular mechanisms of resistance to this compound?
A3: Based on its mechanism of action targeting the ribosome, the most probable resistance mechanisms include:
-
Target Modification: Alterations in the 50S ribosomal subunit's structure, due to mutations in ribosomal RNA (rRNA) or ribosomal proteins, can prevent this compound from binding effectively.[3]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of modifying or degrading this compound, rendering it inactive.
-
Efflux Pumps: Bacteria can upregulate or acquire genes for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration.[1][4]
-
Reduced Permeability: Changes in the bacterial cell wall or outer membrane can limit the influx of this compound into the cell.[1]
Troubleshooting Guide
Problem 1: Previously susceptible microbial strain now shows resistance to this compound.
-
Possible Cause A: Spontaneous Mutation. Random mutations in the bacterial chromosome, particularly in genes encoding the ribosomal target site, can lead to resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Re-run the antimicrobial susceptibility test (AST) using a standardized method like broth microdilution or Kirby-Bauer disk diffusion to determine the new Minimum Inhibitory Concentration (MIC).
-
Isolate and Purify: Isolate a single colony from the resistant culture and re-test for this compound susceptibility to ensure the resistance is a stable trait.
-
Sequence Target Genes: Perform DNA sequencing of the genes encoding the 50S ribosomal subunit to identify potential mutations.
-
-
Possible Cause B: Plasmid-Mediated Resistance. The culture may have acquired a plasmid carrying an this compound resistance gene from another source.
-
Troubleshooting Steps:
-
Plasmid Curing: Attempt to "cure" the bacteria of the plasmid by treating the culture with agents like acridine (B1665455) orange or by growing it at an elevated temperature. Re-test for this compound susceptibility afterward.
-
Plasmid DNA Isolation and Analysis: Isolate plasmid DNA from the resistant strain and use techniques like PCR to screen for known resistance genes (e.g., those encoding efflux pumps or modifying enzymes).
-
Problem 2: Inconsistent this compound susceptibility results between experiments.
-
Possible Cause A: Inoculum Effect. Variation in the initial concentration of bacteria used in susceptibility testing can affect the outcome. A higher inoculum may overwhelm the antibiotic.
-
Troubleshooting Steps:
-
Standardize Inoculum: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[5]
-
Verify CFU/mL: Plate a serial dilution of your standardized inoculum to confirm the colony-forming units per milliliter (CFU/mL) falls within the recommended range for the chosen AST method.
-
-
Possible Cause B: Media Composition. The components of the culture medium can sometimes interfere with the activity of the antibiotic.
-
Troubleshooting Steps:
-
Use Recommended Media: Ensure you are using the recommended medium for susceptibility testing, typically Mueller-Hinton Broth or Agar (B569324).
-
Control for pH: Check and standardize the pH of the media, as variations can affect antibiotic stability and activity.
-
Data Presentation
Table 1: Example this compound Susceptibility Data for E. coli ATCC 25922
| Experiment ID | Date | MIC (µg/mL) | Interpretation | Notes |
| EXP-001 | 2025-11-15 | 2 | Susceptible | Baseline experiment |
| EXP-002 | 2025-11-22 | 2 | Susceptible | Routine monitoring |
| EXP-003 | 2025-11-29 | 32 | Resistant | Suspected resistance |
| EXP-004 | 2025-12-05 | 32 | Resistant | Confirmed with isolated colony |
Table 2: Comparison of Strategies to Overcome this compound Resistance in K. pneumoniae BAA-1705
| Strategy | This compound MIC (µg/mL) | Fold-change in MIC | Interpretation |
| This compound alone | 64 | - | Resistant |
| This compound + Efflux Pump Inhibitor (EPI) | 4 | 16-fold decrease | Susceptible |
| This compound + β-lactamase Inhibitor | 64 | No change | Resistant |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]
-
Dilute Inoculum: Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
2. Kirby-Bauer Disk Diffusion Susceptibility Test
-
Objective: To qualitatively assess the susceptibility of a bacterium to this compound.
-
Methodology:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[5]
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[5]
-
Apply this compound Disk: Aseptically place a paper disk impregnated with a standardized concentration of this compound onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone around the disk where bacterial growth is inhibited.[7]
-
Interpret Results: Compare the zone diameter to established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant to this compound.[7]
-
Visualizations
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Isobac assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Isobac assay, a sensitive method for quantifying bacterial adenosine (B11128) triphosphate (ATP). Variability and reproducibility are critical concerns in research and development, and this resource is designed to help users identify potential sources of error and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the this compound assay, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Luminescence Signal
-
Question: Why am I observing a weak or absent signal in my assay wells?
-
Answer: Low signal can stem from several factors related to reagent integrity, experimental procedure, or the samples themselves.[1][2][3] A systematic check of each component is the most effective troubleshooting approach.
-
Reagent Issues: Ensure all reagents, especially the luciferin-luciferase reagent, are within their expiration date and have been stored correctly, protected from light and temperature fluctuations.[2] Prepare working solutions fresh before each experiment.[2]
-
Procedural Errors: Verify that all reagents were added in the correct order and volume. Pipetting errors are a common source of variability; ensure pipettes are calibrated and proper technique is used.
-
Sample Problems: The bacterial concentration in your sample may be too low. Consider concentrating the sample or starting with a higher initial cell density. ATP is unstable and can be rapidly degraded by cellular enzymes, so process samples quickly after collection.[4]
-
Issue 2: High Background Signal
-
Question: My negative control wells show an unexpectedly high luminescence reading. What could be the cause?
-
Answer: High background can obscure the true signal from your samples and is often due to contamination or non-specific reactions.[5][6][7]
-
Reagent Contamination: The assay reagents, particularly the water or buffers used for dilution, may be contaminated with bacteria or ATP.[6][8] Use sterile, ATP-free water and reagents.
-
Well Contamination: Ensure that the microplate is clean and free from dust or other contaminants. Avoid touching the inside of the wells with pipette tips.
-
Insufficient Washing: If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound reagents that could contribute to background signal.[6]
-
Issue 3: High Variability Between Replicates (Poor Precision)
-
Question: I'm seeing significant differences in the readings between my replicate wells. How can I improve my assay's precision?
-
Answer: Poor precision, indicated by a high coefficient of variation (CV), is frequently caused by procedural inconsistencies.[9][10]
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[9][11] Ensure pipettes are properly calibrated and that you are using the correct technique for dispensing small volumes.[9]
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before and after being added to the wells.[9] Tapping the plate gently after adding reagents can help.[9]
-
Temperature Fluctuations: Temperature can affect the rate of the enzymatic reaction.[12] Allow all reagents and plates to equilibrate to room temperature before starting the assay and avoid placing the plate near heat sources or drafts.[6][13]
-
| Parameter | Potential Source of Variability | Recommended Action |
| Intra-Assay Variability | Inconsistent pipetting, inadequate mixing, temperature gradients across the plate.[9][14] | Calibrate pipettes, ensure thorough mixing of reagents, allow all components to reach room temperature.[9][13] |
| Inter-Assay Variability | Differences in reagent preparation, variations in incubation times, changes in cell culture conditions.[14][15] | Prepare fresh reagents for each assay, standardize all incubation times, maintain consistent cell culture practices.[16] |
| Analyst-to-Analyst | Differences in pipetting technique, timing of steps, and data handling.[14] | Standardize the protocol across all users, provide thorough training. |
| Reagent Lot-to-Lot | Inherent differences in the activity of enzymes or purity of substrates.[14] | Validate new reagent lots against the previous lot to ensure consistency. |
Table 1: Common Sources of Assay Variability and Recommended Actions.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in bioluminescence assays?
A1: Variability in bioluminescence assays can be categorized into several main sources. These include between-batch differences, variations between individual vials of reagents, and differences between replicate tubes or wells within the same experiment.[12] Studies have shown that within-laboratory variations are often more significant than between-laboratory differences.[15] Key factors contributing to this variability include the analyst's experience and technique, day-to-day environmental changes, and lot-to-lot differences in critical reagents.[14]
Q2: How can I ensure the reproducibility of my this compound assay results?
A2: Achieving good reproducibility requires careful control over the experimental protocol and materials. Key steps include:
-
Standardizing Protocols: Ensure that all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.[12]
-
Consistent Reagents: Use reagents from the same lot when possible for a series of related experiments. When switching to a new lot, it's advisable to perform a bridging study to ensure comparability.
-
Thorough Training: All personnel conducting the assay should be thoroughly trained on the standardized protocol to minimize operator-dependent variability.[14]
Q3: Can detergents or sanitizers from my sample interfere with the assay?
A3: Yes, residual detergents, sanitizers, and other chemicals can significantly impact the accuracy of ATP bioluminescence assays.[4] These substances can inhibit the luciferase enzyme, leading to falsely low ATP readings.[17] It is crucial to ensure that samples are free from such interfering substances or to validate the assay in the presence of any potential inhibitors.
Q4: Does the this compound assay differentiate between ATP from different cell types?
A4: A significant limitation of standard ATP bioluminescence assays is their inability to easily distinguish between ATP from microorganisms and ATP from other cell types like plant or animal cells.[4] This lack of specificity means that high ATP readings may not solely reflect bacterial contamination if other cell types are present in the sample.[17]
| Parameter | Acceptable Range | Notes |
| Background Signal (RLU) | < 100 | Varies by instrument; should be significantly lower than the positive control. |
| Positive Control Signal (RLU) | > 10,000 | Should be at least 100-fold higher than the background. |
| Intra-Assay CV (%) | < 15% | Calculated from at least three replicates. |
| Inter-Assay CV (%) | < 20% | Calculated from at least three independent experiments. |
Table 2: General Performance and Quality Control Parameters for this compound Assays.
Experimental Protocols
Standard this compound Assay Protocol
-
Reagent Preparation:
-
Allow all kit components to equilibrate to room temperature for at least 30 minutes before use.
-
Reconstitute the lyophilized luciferin-luciferase reagent with the provided buffer. Mix gently by inversion. Protect from light.
-
-
Sample Preparation:
-
Collect the bacterial sample and perform any necessary dilutions in an appropriate buffer.
-
If necessary, include a step to lyse the bacterial cells to release intracellular ATP.
-
-
Assay Procedure:
-
Pipette 100 µL of each sample, control, and blank into the wells of a white, opaque 96-well plate.
-
Add 100 µL of the prepared luciferin-luciferase reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence (in Relative Light Units, RLU) using a luminometer.
-
Visualizations
Caption: Standard workflow for the this compound ATP bioluminescence assay.
Caption: Decision tree for troubleshooting low signal in the this compound assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. What are the cons of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 5. mabtech.com [mabtech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. biocompare.com [biocompare.com]
- 12. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. researchgate.net [researchgate.net]
- 16. cellgs.com [cellgs.com]
- 17. brettalert.com [brettalert.com]
Technical Support Center: Isobac (Hexachlorophene) Solubility
This guide provides researchers, scientists, and drug development professionals with solutions for dissolving Isobac for experimental use. This compound is a trade name for the compound Hexachlorophene. "this compound 20" refers to the monosodium salt of Hexachlorophene. This document will address common solubility challenges and provide detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How can I dissolve this compound (Hexachlorophene) for my experiments?
A1: this compound (Hexachlorophene) is practically insoluble in water but is soluble in several organic solvents. For stock solutions, it is recommended to use 100% anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][2][3] Published data indicates that Hexachlorophene is soluble in these solvents at approximately 30 mg/mL.[1][2][3] It is also very soluble in acetone (B3395972) and ether.[4][5][6]
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Use a Co-solvent: Prepare your aqueous buffer with a small percentage of an organic solvent that is miscible with water and in which this compound is soluble. For example, a 1:4 solution of ethanol:PBS (pH 7.2) has been shown to dissolve Hexachlorophene at approximately 0.2 mg/mL.[1][3] Always ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
pH Adjustment: Hexachlorophene is a phenolic compound and its solubility can be influenced by pH. It is soluble in dilute solutions of alkali hydroxides.[4][6] Therefore, slightly increasing the pH of your buffer may improve solubility. However, you must verify that the pH change does not negatively impact your experiment.
-
Gentle Warming and Sonication: After diluting the stock solution, gentle warming (if the compound is heat-stable) and brief sonication can help to dissolve any precipitate.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: While surfactants are a common method to increase the solubility of poorly soluble compounds, caution is advised with Hexachlorophene. Some reports indicate that nonionic surfactants, such as polysorbate 80, may reduce the antibacterial activity of Hexachlorophene. If you choose to use surfactants, it is crucial to validate that they do not interfere with the biological activity of this compound in your specific assay.
Q4: Are there other advanced methods to improve this compound's aqueous solubility?
A4: For particularly challenging experiments requiring higher aqueous concentrations of this compound, you could explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This approach would require experimental validation to determine the appropriate type and concentration of cyclodextrin (B1172386) and to confirm that the complexed this compound retains its desired activity.
Quantitative Solubility Data
The following table summarizes the solubility of this compound (Hexachlorophene) in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2][3] |
| ~100 mg/mL at 20°C | [4] | |
| 2 mg/mL (clear solution) | [7] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |
| Ethanol | ~30 mg/mL | [2][3] |
| Soluble at 1 in 3.5 parts | [4] | |
| Acetone | Very soluble | [6] |
| Ether | Very soluble | [5][6] |
| Chloroform | Soluble | [4][5] |
| Water | Practically insoluble | [5][6][8] |
| 19 mg/L (25°C) | [2][3] | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [1][3] |
| Dilute Aqueous Alkaline Solutions | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Materials:
-
This compound (Hexachlorophene) powder
-
Anhydrous DMSO, DMF, or ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Solubility Testing in Aqueous Buffers
This protocol helps determine the kinetic solubility of this compound in your specific experimental buffer.
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Your aqueous experimental buffer
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in the same organic solvent.
-
In a 96-well plate, add your aqueous buffer to a series of wells.
-
Add a small, consistent volume of each this compound dilution to the buffer-containing wells to achieve a range of final concentrations. Include a buffer-only control.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate at your experimental temperature for 15-30 minutes.
-
Visually inspect the wells for any signs of precipitation.
-
For a quantitative measurement, read the absorbance of the plate at a wavelength where precipitate scatters light (e.g., 600 nm). A higher absorbance indicates greater precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the control is the approximate kinetic solubility in your buffer.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Hexachlorophene - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
Isobac Technical Support Center: Troubleshooting Potential Off-Target Effects
Disclaimer: The term "Isobac" is associated with multiple distinct chemical entities. To provide comprehensive support, this guide addresses the potential off-target effects of three compounds that may be referred to as "this compound" in different contexts: the natural flavonoid Isobavachalcone (IBC) , the antiseptic agent Hexachlorophene , and the antibiotic combination Trimethoprim (B1683648)/Sulfamethoxazole . Please identify the specific compound used in your experiments to consult the relevant section.
Section 1: Isobavachalcone (IBC)
Isobavachalcone is a natural flavonoid investigated for its anti-cancer, anti-inflammatory, and other pharmacological properties.[1][2] Its intended effects are often linked to specific signaling pathways, but its pleiotropic nature can lead to off-target effects in various experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of Isobavachalcone (IBC)?
A1: IBC has several known molecular targets, with its effects being pleiotropic. Key targets include Akt (Protein Kinase B), where it inhibits phosphorylation[1][3]; Sirtuin 2 (SIRT2), a histone deacetylase it inhibits[1]; Dihydroorotate Dehydrogenase (DHODH)[1][2]; and Toll-Like Receptors (TLRs)[1].
Q2: I'm observing unexpected changes in cell proliferation and survival in my experiments with IBC. What could be the cause?
A2: IBC is a potent modulator of several key signaling pathways that regulate cell proliferation and survival, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4] Inhibition of these pathways can lead to decreased cell viability and induction of apoptosis, which may be an off-target effect depending on your experimental context. IBC has been shown to induce apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[4][5]
Q3: My inflammation-related readouts are being affected by IBC, even though that's not my pathway of interest. Why is this happening?
A3: IBC has significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][6] It can suppress the phosphorylation of key proteins in these pathways, leading to a reduction in the production of inflammatory mediators.[6] This can be an unexpected off-target effect in studies focused on other cellular processes.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Suggested Action |
| Unexpected decrease in the phosphorylation of Akt, ERK, or other kinases. | IBC is a known inhibitor of the PI3K/Akt and MAPK/ERK signaling pathways.[4][7] | Perform a Western blot to confirm the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK). Use a more specific inhibitor for your target of interest if necessary. |
| Increased apoptosis or cell death in non-cancerous cell lines. | IBC induces apoptosis through the mitochondrial pathway, involving changes in Bax/Bcl-2 ratio and caspase activation.[4][8] | Conduct an apoptosis assay (e.g., Annexin V/PI staining) to quantify apoptotic cells.[5] Consider using lower concentrations of IBC or a shorter treatment duration. |
| Alterations in inflammatory responses or cytokine levels. | IBC inhibits the NF-κB pathway, a central regulator of inflammation.[4][6] | Measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6) and assess the activation of the NF-κB pathway (e.g., phosphorylation of p65). |
| Variable or inconsistent results between experiments. | IBC is soluble in organic solvents like DMSO. Improper dissolution or high concentrations of the solvent can cause cellular stress and affect results. | Ensure complete dissolution of IBC and use a consistent, low concentration of the vehicle (e.g., DMSO < 0.1%) in all experiments, including a vehicle-only control.[5] |
Quantitative Data: In Vitro Efficacy of Isobavachalcone
| Cell Line | Assay | IC50 (µM) | Reference |
| OVCAR-8 (Ovarian Cancer) | Cell Growth Inhibition | 7.92 | [9] |
| Various Cancer Cell Lines | Cytotoxicity | 5 - 75 | [7] |
Experimental Protocols
1. Western Blot Analysis of IBC's Effect on Signaling Pathways
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of IBC (and a vehicle control) for a specified time.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-actin) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.[5][6]
-
Detection: Visualize protein bands using an ECL detection system.[6]
2. Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with IBC as described above.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in binding buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizations
Caption: Off-target signaling pathways modulated by Isobavachalcone.
Section 2: Hexachlorophene
Hexachlorophene is a chlorinated bisphenol antiseptic primarily used for its bacteriostatic action against Gram-positive organisms.[10] Its mechanism involves the disruption of bacterial cell membranes and inhibition of the electron transport chain.[10][11] In eukaryotic systems, it can have significant off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hexachlorophene?
A1: Hexachlorophene disrupts bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components.[10][12] It also inhibits the membrane-bound part of the electron transport chain.[11]
Q2: I'm observing signs of cytotoxicity in my mammalian cell culture experiments with Hexachlorophene. Is this expected?
A2: Yes, Hexachlorophene can be toxic to eukaryotic cells. It has been shown to uncouple mitochondrial oxidative phosphorylation in rat liver mitochondria.[11] Furthermore, it is known to be neurotoxic and can cause demyelination.[13] These effects can lead to cytotoxicity in vitro.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Suggested Action |
| Decreased cell viability and signs of cellular stress. | Hexachlorophene can uncouple mitochondrial oxidative phosphorylation, leading to energy depletion and cell death.[11] | Perform a mitochondrial membrane potential assay to assess mitochondrial health. Use the lowest effective concentration of Hexachlorophene for your application. |
| Unexpected neurological effects in in vivo or neuronal cell culture experiments. | Hexachlorophene is a known neurotoxin that can lead to demyelination.[13] | If working with neuronal cultures, assess cell morphology and viability carefully. In in vivo studies, monitor for any signs of neurotoxicity. Consider alternative antiseptics for neuro-focused research. |
Experimental Protocols
1. Assessing Mitochondrial Dysfunction
-
Cell Treatment: Treat cells with varying concentrations of Hexachlorophene and appropriate controls.
-
Staining: Use a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify changes in mitochondrial membrane potential, which is an indicator of mitochondrial uncoupling.
Section 3: Trimethoprim/Sulfamethoxazole
Trimethoprim/Sulfamethoxazole (TMP-SMX) is a combination antibiotic that sequentially inhibits the bacterial folic acid synthesis pathway.[14] While highly selective for bacterial enzymes, high concentrations or prolonged exposure in research settings can lead to off-target effects on mammalian cells.
Frequently Asked Questions (FAQs)
Q1: How does Trimethoprim/Sulfamethoxazole work?
A1: Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, and Trimethoprim inhibits dihydrofolate reductase (DHFR), both of which are essential for bacterial folic acid synthesis.[14] This dual blockade prevents the synthesis of nucleotides and amino acids necessary for bacterial growth.
Q2: Can Trimethoprim/Sulfamethoxazole affect mammalian cells in culture?
A2: While Trimethoprim has a much higher affinity for bacterial DHFR than mammalian DHFR, at high concentrations it can potentially inhibit the mammalian enzyme, which could interfere with folate metabolism and cellular proliferation.[14] Additionally, off-target effects observed clinically, such as hypersensitivity reactions and hematological effects, suggest the potential for complex cellular interactions.[15][16]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Suggested Action |
| Reduced cell proliferation or changes in cell cycle. | Inhibition of mammalian DHFR at high concentrations could lead to folate deficiency and affect DNA synthesis. | Ensure you are using a concentration of TMP-SMX that is appropriate for your experimental goals and not excessively high. If folate-related pathways are critical to your experiment, consider supplementing the media with folinic acid. |
| Unexpected inflammatory or immune responses in cell culture. | Clinical data shows that TMP-SMX can cause hypersensitivity reactions, including severe skin disorders.[16][17] The underlying mechanisms may involve off-target interactions with immune cells. | If working with immune cells or studying inflammatory pathways, be aware of potential confounding effects. Monitor for changes in cytokine profiles or markers of immune cell activation. |
| Altered cellular metabolism. | Metabolomics studies have shown that Trimethoprim can have off-target effects on amino acid metabolism and induce stress responses in bacteria, which could have parallels in eukaryotic cells at high concentrations.[18] | If your research is sensitive to metabolic changes, consider the potential for TMP-SMX to alter metabolic pathways beyond folate synthesis. |
Quantitative Data: Adverse Event Reporting for Trimethoprim/Sulfamethoxazole
The following table summarizes the reported odds ratios (RORs) for adverse events associated with TMP-SMX from a pharmacovigilance study, which can indicate potential off-target effects.
| Adverse Event | Adjusted ROR (95% CI) | Reference |
| Hyperkalemia | 9.45 (8.10–1.10) | [16] |
| Stevens–Johnson syndrome/toxic epidermal necrolysis (SJS/TEN) | 6.74 (6.01–7.56) | [16] |
| Hematopoietic cytopenia | 3.56 (3.32–3.81) | [16] |
| Acute renal failure | 2.21 (1.95–2.50) | [16] |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Culture: Seed cells in a multi-well plate and treat with a dose range of TMP-SMX and a vehicle control.
-
Assay: At various time points, assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Analysis: Compare the proliferation rates of treated cells to the control to determine if there is an inhibitory effect.
Visualizations
Caption: On-target mechanism of Trimethoprim/Sulfamethoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]
- 11. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Hexachlorophene used for? [synapse.patsnap.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 15. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of Adverse Events Associated with the Sulfamethoxazole/Trimethoprim Combination Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unwanted Antimicrobial Activity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and neutralizing unwanted antimicrobial activity in their cell culture experiments. This guide is particularly useful when the source of the activity is an unknown or uncharacterized agent, potentially referred to as "Isobac" or a similar name.
Frequently Asked Questions (FAQs)
Q1: My cells are growing poorly, showing signs of toxicity, or failing to respond to experimental treatments. Could residual activity from a cleaning agent or antibiotic be the cause?
A1: Yes, residual activity from decontamination agents or antibiotics used in incubators, biosafety cabinets, or on labware can lead to cytotoxicity, altered cell behavior, and experimental artifacts. It is crucial to ensure that any antimicrobial agent is either completely removed or effectively neutralized before it can come into contact with your cell cultures.
Q2: What are the common sources of unwanted antimicrobial activity in cell culture?
A2: Common sources include:
-
Residues from cleaning and disinfection: Agents used to clean incubators, biosafety cabinets, and other equipment can leave behind active residues.
-
Carryover from contaminated media or reagents: If a stock solution of media, serum, or other reagents becomes contaminated and is treated with an antimicrobial agent, residual activity may persist.
-
Improper rinsing of sterile labware: Reusable labware that has been treated with a disinfectant may not be rinsed thoroughly, leading to carryover.
-
Use of inappropriate antibiotics: Some cell lines are sensitive to certain antibiotics, and their use, even at standard concentrations, can cause adverse effects.
Q3: How can I determine if an unknown agent, like the one I'm calling "this compound," is causing the problem in my cultures?
A3: A systematic approach is necessary to identify the source of the issue. This can involve:
-
Control experiments: Culture your cells in a completely fresh, untreated environment (new media, flasks, and incubator space if possible) to see if the problem persists.
-
Component testing: Individually test components of your culture system (e.g., media from a specific bottle, a particular batch of serum) on a healthy, control cell line.
-
Surface testing: Swab surfaces of your biosafety cabinet or incubator and test the swabs for antimicrobial activity against a sensitive bacterial or fungal strain.
Troubleshooting Guide: Neutralizing Unwanted Antimicrobial Activity
If you suspect that residual antimicrobial activity is affecting your cell cultures, follow these troubleshooting steps.
Step 1: Isolate the Source
The first step is to pinpoint the source of the unwanted activity. The workflow below can guide your investigation.
Workflow for identifying the source of unwanted antimicrobial activity.
Step 2: Neutralization and Removal
Once the source has been identified, the next step is to neutralize or remove the offending agent. The appropriate method will depend on the nature of the agent.
Table 1: Common Decontamination Agents and Neutralization/Removal Strategies
| Agent Category | Common Examples | Neutralization/Removal Method | Important Considerations |
| Quaternary Ammonium Compounds | Benzalkonium chloride | Rinsing with sterile, deionized water or PBS. In some cases, specific neutralizers containing lecithin (B1663433) and polysorbate 80 may be used. | These compounds can adhere strongly to surfaces. Thorough rinsing is critical. |
| Alcohols | 70% Ethanol, Isopropanol | Evaporation. | Ensure complete evaporation before introducing cells or sterile materials. |
| Aldehydes | Formaldehyde, Glutaraldehyde | Neutralization with sodium bisulfite or thorough rinsing with sterile water. | These are highly toxic and require careful handling and thorough removal. |
| Halogens | Sodium hypochlorite (B82951) (Bleach) | Neutralization with sodium thiosulfate (B1220275) or extensive rinsing with sterile water. | Bleach is corrosive to metal surfaces. |
| Antibiotics | Penicillin, Streptomycin, etc. | Removal by centrifugation and resuspension of cells in fresh, antibiotic-free medium. For solutions, dialysis or buffer exchange may be necessary. | If the antibiotic is unknown, a general approach of removal is preferred. |
Experimental Protocol: Validation of Antimicrobial Agent Removal
This protocol can be used to validate that a decontamination procedure has effectively removed or neutralized an unknown antimicrobial agent from a surface or liquid.
Objective: To determine if a cleaning/neutralization protocol effectively eliminates cytotoxic or antimicrobial activity.
Materials:
-
A sensitive, rapidly growing cell line (e.g., HeLa, HEK293)
-
A sensitive bacterial strain (e.g., E. coli)
-
Complete cell culture medium
-
Bacterial culture medium (e.g., LB broth)
-
Sterile swabs
-
Sterile phosphate-buffered saline (PBS)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Sample Collection:
-
Surfaces: After performing your decontamination and neutralization/rinsing protocol on a surface (e.g., inside a biosafety cabinet), firmly swab a defined area (e.g., 10 cm x 10 cm) with a sterile swab pre-moistened with sterile PBS. Place the swab head into a microcentrifuge tube containing 1 ml of sterile PBS. Vortex thoroughly.
-
Liquids: If testing a decontaminated liquid, use the liquid directly or a dilution thereof.
-
-
Cell-Based Assay:
-
Seed a 96-well plate with your sensitive cell line at a density that will allow for logarithmic growth over 48-72 hours.
-
Add different dilutions of your PBS eluate from the swab or the test liquid to the wells. Include a positive control (a known concentration of a cytotoxic agent) and a negative control (sterile PBS).
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
-
Microbial Assay:
-
Inoculate a liquid bacterial culture with the sensitive bacterial strain.
-
In a 96-well plate, add your PBS eluate from the swab or the test liquid to wells containing fresh bacterial culture medium.
-
Add a small inoculum of the bacterial culture to each well. Include a positive control (a known antibiotic) and a negative control (sterile PBS).
-
Incubate at 37°C with shaking.
-
Measure the optical density (OD) at 600 nm at regular intervals to assess bacterial growth.
-
Interpretation of Results:
-
Effective Neutralization: If the cell viability in the wells treated with your sample is comparable to the negative control, and bacterial growth is not inhibited, your decontamination and neutralization protocol is likely effective.
-
Residual Activity: If you observe a decrease in cell viability or inhibition of bacterial growth, residual antimicrobial activity is present, and your neutralization/removal protocol needs to be optimized (e.g., more extensive rinsing, use of a specific neutralizer).
Potential cellular pathways affected by a residual antimicrobial agent.
By following these guidelines, researchers can effectively troubleshoot and neutralize unwanted antimicrobial activity in their cell cultures, ensuring the integrity and reproducibility of their experimental results.
Technical Support Center: Navigating Potential Isobavachalcone (IBC) Interference in Biochemical Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts and interference caused by Isobavachalcone (IBC) in biochemical assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Isobavachalcone (IBC) and why might it interfere with my biochemical assay?
A1: Isobavachalcone (IBC) is a natural prenylated chalcone (B49325) with known antibacterial properties.[1] Like many phenolic compounds, IBC has the potential to act as a Pan-Assay Interference Compound (PAINS). Its chemical structure possesses features that can lead to non-specific interactions in various assay formats, potentially causing false-positive or misleading results.
Q2: What are the primary mechanisms through which IBC is likely to cause assay interference?
A2: Based on the behavior of similar compounds, IBC may interfere with biochemical assays through several common mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules like IBC can self-associate to form colloidal aggregates.[2][3] These aggregates can non-specifically inhibit enzymes by sequestering the protein.[2][4] This is a concentration-dependent phenomenon.[5]
-
Fluorescence Interference: IBC may possess intrinsic fluorescence (autofluorescence) or be capable of quenching the fluorescence of reporter molecules used in the assay, leading to inaccurate readings in fluorescence-based assays.[6][7]
-
Absorbance Interference: As a colored compound, IBC might absorb light at the same wavelength as the substrate or product of a colorimetric assay, leading to skewed results.
-
Redox Cycling: The chemical structure of IBC may allow it to participate in redox reactions, which can generate reactive oxygen species (ROS) and disrupt the function of redox-sensitive enzymes or assay components.[6][8]
Q3: My dose-response curve for IBC inhibition is unusually steep and shows high variability between replicates. What could be the cause?
A3: A steep dose-response curve and high variability are classic signs of compound aggregation.[6] This suggests that above a critical concentration, IBC may be forming aggregates that lead to non-specific inhibition.
Q4: How can I confirm if IBC is causing interference in my assay?
A4: A series of control experiments can help identify the specific type of interference. These include testing for aggregation-based inhibition by including a non-ionic detergent, checking for fluorescence interference by measuring the spectral properties of IBC, and assessing redox activity. Detailed protocols for these confirmatory assays are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High variability in replicate measurements.
-
Steep, non-stoichiometric dose-response curve.
-
Inhibition is sensitive to the concentration of the target enzyme.
-
Inhibition is significantly reduced in the presence of a non-ionic detergent.[6]
Troubleshooting Workflow:
Caption: Workflow for diagnosing aggregation-based interference.
Experimental Protocol: Detergent-Based Assay for Promiscuous Inhibitors
-
Objective: To determine if the inhibitory activity of IBC is attenuated by the presence of a non-ionic detergent, which disrupts colloidal aggregates.[3]
-
Materials:
-
Your standard biochemical assay components (enzyme, substrate, buffer).
-
Isobavachalcone (IBC) stock solution.
-
Non-ionic detergent (e.g., 10% Triton X-100 or Tween-20).
-
Assay plates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of IBC in both the detergent-containing and detergent-free buffers.
-
Run your standard biochemical assay in parallel using both sets of IBC dilutions.
-
Generate dose-response curves and calculate the IC50 values for IBC in the presence and absence of detergent.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the observed inhibition is, at least in part, due to aggregation.
| Condition | Expected IC50 for Aggregating Compound |
| Without Detergent | Lower IC50 |
| With 0.01% Triton X-100 | Higher IC50 (significant shift) |
Issue 2: Suspected Fluorescence Interference
Symptoms:
-
High background fluorescence in wells containing only IBC and buffer.
-
A decrease in the fluorescence signal of a positive control when IBC is added (quenching).
Troubleshooting Workflow:
Caption: Workflow for diagnosing fluorescence interference.
Experimental Protocol: Fluorescence Quenching Assay
-
Objective: To determine if IBC quenches the fluorescence of the assay's reporter molecule.
-
Materials:
-
Assay buffer.
-
Your assay's fluorophore at a concentration that produces a robust signal.
-
Isobavachalcone (IBC) stock solution.
-
Fluorometer or plate reader.
-
-
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Add serial dilutions of IBC to this solution.
-
Measure the fluorescence intensity at the assay's standard excitation and emission wavelengths.
-
-
Interpretation: A concentration-dependent decrease in the fluorescence signal indicates that IBC is quenching the fluorophore.
| IBC Concentration | Expected Fluorescence Signal (Quenching) |
| 0 µM | 100% |
| Increasing Conc. | Decreasing Signal |
Issue 3: Suspected Redox-Mediated Interference
Symptoms:
-
Assay results are sensitive to the presence of reducing agents (e.g., DTT).[8]
-
The target protein is known to be sensitive to oxidation (e.g., contains critical cysteine residues).
Troubleshooting Workflow:
Caption: Workflow for diagnosing redox-mediated interference.
Experimental Protocol: Catalase Control for H₂O₂-Mediated Interference
-
Objective: To determine if the observed effect of IBC is mediated by the generation of hydrogen peroxide (H₂O₂).[6]
-
Materials:
-
Your standard assay components.
-
Isobavachalcone (IBC) stock solution.
-
Catalase enzyme solution (e.g., 100 µg/mL).
-
-
Procedure:
-
Set up your assay as usual.
-
In a parallel set of experiments, pre-incubate the assay buffer or enzyme with catalase before adding IBC.
-
Perform the assay with and without catalase in the presence of various concentrations of IBC.
-
-
Interpretation: If the inhibitory effect of IBC is significantly diminished or completely abolished in the presence of catalase, it is strong evidence that the interference is mediated by the generation of H₂O₂.
| Condition | Expected IBC Activity (Redox Interference) |
| Without Catalase | Inhibitory effect observed |
| With Catalase | Inhibitory effect reduced or eliminated |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isobavachalcone (Isobac) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobavachalcone (Isobac). The following information is designed to help you refine treatment duration and other experimental parameters to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isobavachalcone (this compound)?
A1: Isobavachalcone (IBC) is a flavonoid that has been shown to exert its effects through multiple signaling pathways. It can attenuate inflammation by blocking Toll-like receptor 4 (TLR4) signaling, which in turn suppresses NF-κB activity.[1] Additionally, IBC has been demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and Erk signaling pathways.[2][3] It can also modulate the JAK/STAT and MAPK signaling pathways, which are involved in inflammation and cell proliferation.[4]
Q2: What is a recommended starting concentration for this compound treatment?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological question being investigated. Based on published studies, a broad starting range of 0.1 µM to 50 µM is recommended for initial dose-response experiments.[5] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: What is a typical treatment duration for this compound?
A3: Treatment duration with this compound can range from a few hours to several days, depending on the experimental goals and the cell type.[5] For signaling pathway studies, shorter incubation times (e.g., 1, 4, 8, 12 hours) may be sufficient to observe changes in protein phosphorylation.[6] For apoptosis or cell viability assays, longer durations (e.g., 24, 48, 72 hours) are often necessary.[5][6] A time-course experiment is essential to determine the optimal duration for your specific experimental system.
Q4: I am not observing a significant effect with my this compound treatment. What are some possible causes?
A4: There are several potential reasons for a lack of effect:
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell line. It is recommended to perform a dose-response experiment with a wider range of concentrations.[5]
-
Insufficient Treatment Duration: The incubation time may be too short to induce a measurable biological response. A time-course experiment should be conducted to identify the optimal treatment duration.[5]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.
-
Compound Instability: Ensure that your this compound stock solution is properly stored and that fresh dilutions are prepared for each experiment, as the compound may degrade over time in cell culture media.[5]
Q5: My this compound treatment is causing high levels of cytotoxicity in my control cells. What should I do?
A5: If you observe high cytotoxicity, the concentration of this compound is likely too high. You should perform a dose-response experiment using a lower range of concentrations to find a more suitable dose for your cells.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell proliferation at low this compound concentrations | Hormesis effect or experimental artifact. | This can sometimes be observed. Ensure your dilutions are accurate and expand your concentration range to see if the effect is dose-dependent. Focus on the inhibitory range for determining the IC50. |
| Difficulty reproducing results | Variations in cell passage number, serum batch, or other culture conditions. | Maintain a consistent cell passage number for your experiments. Test new batches of serum before use in critical experiments. Document all experimental conditions meticulously.[7] |
| Precipitation of this compound in culture medium | Low solubility of the compound at the tested concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all treatments, including the vehicle control. If precipitation persists, consider using a lower concentration range or a different solvent system if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
This protocol outlines the methodology for determining the effective concentration of this compound for a specific cell line using a cell viability assay (e.g., MTT, resazurin).
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.[6] Include a vehicle-only control (e.g., DMSO) and a no-treatment control.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
Endpoint Analysis: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[8]
Protocol 2: Determining the Optimal this compound Treatment Duration (Time-Course)
This protocol is designed to identify the optimal length of this compound exposure for observing the desired biological effect.
Methodology
-
Cell Seeding: Plate cells in multiple plates or wells to accommodate the different time points.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (ideally determined from a dose-response experiment). Include vehicle-treated controls for each time point.
-
Time Points: Harvest cells or perform your endpoint assay at various time points (e.g., 6, 12, 24, 48, 72 hours).[5][6] The selection of time points should be based on the expected kinetics of the biological process of interest.
-
Endpoint Analysis: Analyze the samples for your desired readouts (e.g., protein expression by Western blot, gene expression by qPCR, or cell viability).
-
Data Analysis: Plot the measured response against the treatment time to determine the point of maximal effect or the earliest time point at which a significant effect is observed.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
Comparative Efficacy of Isobac (Isothiazolinone-based) Biocides Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biocidal efficacy of Isobac, a preservative system based on isothiazolinone chemistry, against other widely used commercial biocides, including glutaraldehyde (B144438) and quaternary ammonium (B1175870) compounds like benzalkonium chloride. The information is curated to assist researchers and professionals in making informed decisions for their specific applications, from industrial water treatment to pharmaceutical formulations.
Executive Summary
This compound, leveraging the potent antimicrobial properties of isothiazolinones, offers broad-spectrum efficacy against bacteria, fungi, and algae.[1][2] Its mechanism of action involves a rapid inhibition of microbial metabolism followed by irreversible cellular damage, making it a highly effective agent for microbial control.[3][4][5] In comparison, glutaraldehyde acts by cross-linking cellular proteins, while benzalkonium chloride disrupts cell membranes. This guide presents quantitative data, primarily Minimum Inhibitory Concentrations (MIC), to objectively compare the performance of these biocides.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for isothiazolinone-based biocides (representative of this compound), glutaraldehyde, and benzalkonium chloride against a range of microorganisms. Lower MIC values indicate higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Bacteria and Fungi
| Isothiazolinone Type | Microorganism | MIC (µg/mL) | Reference |
| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | 245 | [6] |
| Methylisothiazolinone (MI) | Escherichia coli | 41 | [6] |
| Methylchloroisothiazolinone (MCI) | Schizosaccharomyces pombe | 2.6 | [6] |
| Methylchloroisothiazolinone (MCI) | Escherichia coli | 0.5 | [6] |
| Benzisothiazolinone (BIT) | Schizosaccharomyces pombe | Not Specified | [6] |
| Benzisothiazolinone (BIT) | Escherichia coli | Not Specified | [6] |
| Isothiazolinone-based biocide | Pseudomonas aeruginosa PA01 | 1.25 | [7] |
| Isothiazolinone-based biocide | Pseudomonas fluorescens CT07 | 1.25 | [7] |
| Octylisothiazolinone (OIT) | Aspergillus niger | 0.05 ± 0.01 | [8] |
| Octylisothiazolinone (OIT) | Saccharomyces cerevisiae | 0.56 ± 0.10 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Glutaraldehyde against Bacteria
| Microorganism | MIC | Reference |
| Bacillus atrophaeus spores | 0.6% - 1.1% | [9] |
| Pseudomonas fluorescens (biofilm) | 125 mg/liter | [10] |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Bacteria
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | ~12 | [5] |
| Escherichia coli (nanosystem) | 17 µM | [3] |
| Streptococcus agalactiae | 0.78 - 12.50 (MBC) | [11] |
| Listeria monocytogenes | 1.25 mg/L (tolerant cutoff) | [4] |
Experimental Protocols
The following methodologies are representative of the techniques used to determine the biocidal efficacy data presented above.
Minimum Inhibitory Concentration (MIC) Determination
1. Microorganism Preparation:
-
Bacterial and fungal strains are cultured on appropriate solid agar (B569324) media to obtain pure colonies.
-
A single colony is inoculated into a suitable liquid broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
The culture is incubated at an optimal temperature (e.g., 30-37°C) until it reaches a specific growth phase, often the mid-logarithmic phase.
-
The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 to 1 x 10^6 Colony Forming Units per milliliter, CFU/mL).
2. Biocide Dilution Series:
-
A stock solution of the biocide is prepared in a suitable solvent or diluent.
-
A series of twofold dilutions of the biocide is prepared in a 96-well microtiter plate using the appropriate growth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the biocide dilutions is inoculated with the standardized microbial suspension.
-
Positive control wells (medium with microbial suspension, no biocide) and negative control wells (medium with biocide, no microbial suspension) are included.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the biocide that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Mechanism of Action & Signaling Pathways
This compound (Isothiazolinone) Mechanism of Action
Isothiazolinone-based biocides like this compound employ a two-step mechanism to exert their antimicrobial effect.[3][4][5] The initial, rapid step involves the inhibition of key metabolic pathways within the microbial cell.[3][4] This is followed by a slower, irreversible phase that leads to cell death. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic groups, particularly the thiol (-SH) groups found in essential enzymes and proteins, such as dehydrogenases.[12] This interaction disrupts critical cellular functions, including respiration and energy (ATP) synthesis, ultimately leading to cell death.[3][4]
Caption: Mechanism of action of this compound (Isothiazolinone).
General Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a biocide.
Caption: General workflow for biocide efficacy testing.
References
- 1. nbinno.com [nbinno.com]
- 2. Revolutionize Your Antifouling Solutions with DCOIT: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Antifungal Agents Against Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of several key antifungal agents against Aspergillus niger, a common filamentous fungus responsible for a range of human diseases and a frequent contaminant in various industries. As no publicly available data could be found for the antifungal activity of Isobac against Aspergillus niger, this guide focuses on established and clinically relevant antifungal drugs: voriconazole, amphotericin B, itraconazole, posaconazole, and caspofungin. The data presented is compiled from various studies and is intended to offer a comparative perspective on their efficacy.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected antifungal agents against Aspergillus niger. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed, is often used. The data is primarily based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) methodologies.
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Methodology |
| Voriconazole | Triazole | 0.0625 - 2 | 0.5 | 2 | EUCAST |
| Amphotericin B | Polyene | 0.25 - 16 | 8 | 8 | CLSI M38-A2 |
| Itraconazole | Triazole | 0.5 - 2 | - | - | CLSI M38-A2 |
| Posaconazole | Triazole | 0.0625 - 4 | 1.45 | - | CLSI M38-A2 |
| Caspofungin | Echinocandin | 0.0078 - 1 (MEC) | 0.125 (MEC) | 0.5 (MEC) | CLSI M38-A2 |
Note: MIC values can vary between studies due to differences in the specific strains of A. niger tested and minor variations in experimental conditions.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of antifungal susceptibility is crucial for effective treatment and for the development of new antifungal agents. The two most widely recognized standardized protocols are provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
EUCAST Broth Microdilution Method (E.DEF 9.3.2)
This method is a standardized procedure for determining the MICs of antifungal agents against conidia-forming moulds.
-
Inoculum Preparation: A suspension of Aspergillus niger conidia is prepared from a fresh, mature culture grown on an appropriate agar (B569324) medium. The conidia are harvested and suspended in sterile saline with a wetting agent. The suspension is then adjusted to a specific concentration (typically 1-5 x 10⁵ CFU/mL) using a spectrophotometer or a haemocytometer.
-
Test Procedure: The antifungal agents are serially diluted in RPMI 1640 medium, supplemented with 2% glucose, in 96-well microtiter plates. Each well is then inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 48-72 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
CLSI Broth Microdilution Method (M38-A2)
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
-
Inoculum Preparation: Similar to the EUCAST method, a conidial suspension is prepared from a 7-day old culture of Aspergillus niger grown on potato dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Test Procedure: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium. The microdilution trays are then inoculated with the adjusted fungal suspension.
-
Incubation: The trays are incubated at 35°C for 48 to 72 hours.
-
Reading of Results: The MIC is the lowest concentration of the drug that prevents any discernible growth (complete inhibition). For echinocandins, the MEC is read as the lowest concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.
Visualization of Antifungal Mechanisms of Action
Understanding the mechanism of action is fundamental in drug development and in combating resistance. The following diagrams illustrate the key signaling pathways and cellular targets of the compared antifungal classes.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Azole antifungal mechanism of action.
Caption: Polyene antifungal mechanism of action.
Caption: Echinocandin antifungal mechanism of action.
A Comparative Guide to the Antimicrobial Effectiveness of Isobac and Hexachlorophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial properties of Isobac and hexachlorophene (B1673135), focusing on their effectiveness, mechanisms of action, and the experimental protocols used for their evaluation. Given that the brand name "this compound" can refer to formulations containing distinctly different active ingredients—a combination antibiotic (sulfamethoxazole-trimethoprim) or the antiseptic hexachlorophene—this guide will address both possibilities to ensure a comprehensive analysis for research and development purposes.
Section 1: this compound Containing Sulfamethoxazole-Trimethoprim vs. Hexachlorophene
In one formulation, this compound is a brand name for a combination antibiotic containing sulfamethoxazole (B1682508) and trimethoprim (B1683648). This combination is a systemic antibiotic, and its comparison with the topical antiseptic hexachlorophene is pertinent for understanding their different applications and antimicrobial profiles.
Antimicrobial Spectrum and Efficacy
The antimicrobial effectiveness of sulfamethoxazole-trimethoprim and hexachlorophene is summarized in the table below, with minimum inhibitory concentration (MIC) data presented for key bacterial species.
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Other |
| This compound (Sulfamethoxazole-Trimethoprim) | Broad-spectrum activity, including against some strains of methicillin-resistant Staphylococcus aureus (MRSA).[1] | Broad-spectrum activity against many Gram-negative bacteria.[1] | Active against some protozoa and fungi, such as Pneumocystis jirovecii.[1] |
| Hexachlorophene | Primarily effective against Gram-positive bacteria, particularly Staphylococcus species.[2][3] | Much less effective against Gram-negative organisms.[4] | Not active against spores. |
Table 1: Comparison of Antimicrobial Spectrum
| Organism | This compound (Sulfamethoxazole-Trimethoprim) MIC (µg/mL) | Hexachlorophene MIC (µg/mL) |
| Staphylococcus aureus | ≤2/38 (susceptible)[5] | No specific data found |
| Escherichia coli | 0.03-0.25 (wildtype population)[6] | No specific data found |
| Pseudomonas aeruginosa | >1000 (highly resistant)[7] | No specific data found |
Table 2: Minimum Inhibitory Concentration (MIC) Data
Mechanism of Action
The distinct mechanisms of action of sulfamethoxazole-trimethoprim and hexachlorophene are detailed below.
This compound (Sulfamethoxazole-Trimethoprim): This combination antibiotic acts synergistically to inhibit sequential steps in the bacterial folate synthesis pathway. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase. Trimethoprim then competitively inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway. This dual blockade prevents the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and amino acids, ultimately leading to bacterial cell death.[1]
Hexachlorophene: This chlorinated bisphenol disrupts bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components.[2] At lower concentrations, it inhibits the membrane-bound electron transport chain.[8] At higher concentrations, it causes lysis of bacterial protoplasts.[8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Sulfamethoxazole-Trimethoprim.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is Hexachlorophene used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial actions of hexachlorophene: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isobac (Dichlorophen) and Pentachlorophenol as Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Isobac, with its active ingredient 2,2'-Methylenebis(4-chlorophenol) (also known as Dichlorophen), and the widely known biocide, pentachlorophenol (B1679276) (PCP). The comparison focuses on their performance as antimicrobial agents and wood preservatives, supported by available experimental data and methodologies.
Executive Summary
Both Dichlorophen and Pentachlorophenol are potent chlorinated phenolic compounds historically used for their biocidal properties. While PCP has a long history of use, particularly as a wood preservative, its high toxicity and environmental persistence have led to significant restrictions on its application. Dichlorophen, a related bisphenol, also exhibits broad-spectrum antimicrobial activity. This guide delves into their mechanisms of action, comparative toxicity, and the standardized methods used to evaluate their efficacy, providing a framework for researchers to understand their relative performance and potential applications.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound (Dichlorophen) and Pentachlorophenol. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Pentachlorophenol (PCP) | Rat (male) | Oral | 27 - 211 | [1] |
| Mouse (female) | Oral | 117 | [2] | |
| Mouse (male) | Oral | 177 | [2] | |
| Rabbit | Dermal | 40 - >1000 | [1] | |
| This compound (Dichlorophen) | Rat (male) | Oral | 1506 | [3] |
Table 2: Ecotoxicity Data
| Compound | Test Organism | Endpoint | Value | Citation(s) |
| Pentachlorophenol (PCP) | Rainbow Trout | 96-hour LC50 | 52 µg/L | [1] |
| Bluegill Sunfish | 96-hour LC50 | 32 µg/L | [1] | |
| Japanese Quail | 5-day dietary LC50 | >5139 ppm | [1] | |
| This compound (Dichlorophen) | Aquatic Life | General Toxicity | Very toxic with long-lasting effects | [4] |
Mechanism of Action
Both Dichlorophen and Pentachlorophenol exert their biocidal effects primarily by disrupting essential cellular processes in microorganisms.
Pentachlorophenol (PCP): The primary mechanism of action for PCP is the uncoupling of oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, PCP inhibits ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death.
This compound (Dichlorophen): Dichlorophen also acts as an uncoupler of oxidative phosphorylation.[5] Its bisphenolic structure is believed to enhance its ability to disrupt microbial cell membranes, leading to a loss of integrity and interference with metabolic enzyme activity.[6][7] It has been shown to covalently bind to the thiol groups of microbial proteins, further inhibiting their function.[6][7]
Signaling Pathway Diagrams
Caption: Uncoupling of Oxidative Phosphorylation by PCP and Dichlorophen.
Caption: Additional Antimicrobial Mechanisms of Dichlorophen.
Experimental Protocols
The efficacy of wood preservatives like this compound (Dichlorophen) and Pentachlorophenol is typically evaluated using standardized laboratory tests. These methods provide a controlled environment to assess the resistance of treated wood to decay by specific fungi.
Soil-Block Culture Test (AWPA Standard E10 / ASTM D1413)
This is a widely accepted method for determining the fungal-toxic limits of wood preservatives.
1. Preparation of Test Blocks:
-
Small, clear sapwood blocks (e.g., Southern Yellow Pine) of a standard size (e.g., 19 x 19 x 19 mm) are prepared.
-
The blocks are conditioned to a specific moisture content and their initial weights are recorded.
2. Preservative Treatment:
-
Groups of blocks are treated with a range of preservative concentrations (retentions).
-
Treatment is typically done using a vacuum-pressure method to ensure uniform penetration.
-
After treatment, the blocks are re-weighed to determine the amount of preservative absorbed.
3. Leaching (Optional but Recommended):
-
To assess the permanence of the preservative, a set of treated blocks may be subjected to a standardized leaching procedure (e.g., AWPA Standard E11). This involves cycles of vacuum, soaking in water, and drying.
4. Exposure to Fungi:
-
Test bottles are prepared with a soil substrate and feeder strips of untreated wood.
-
The bottles are sterilized and then inoculated with a pure culture of a wood-decay fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
-
Once the fungus has covered the feeder strips, the conditioned and weighed treated blocks are placed on the feeder strips.
5. Incubation:
-
The bottles are incubated under controlled conditions of temperature and humidity (e.g., 27°C and 70% relative humidity) for a specified period (typically 12 weeks).
6. Assessment of Decay:
-
After incubation, the blocks are removed, and any surface fungal growth is carefully cleaned off.
-
The blocks are oven-dried and re-weighed.
-
The percentage of weight loss due to fungal decay is calculated.
7. Determination of Toxic Threshold:
-
The lowest preservative retention that prevents significant weight loss (the "toxic threshold") is determined. This value is used to compare the efficacy of different preservatives.
Caption: Standardized Soil-Block Test Workflow for Wood Preservatives.
Agar-Block Test
This method is similar to the soil-block test but uses an agar (B569324) medium instead of soil as the substrate for fungal growth. It is often used as a preliminary screening test.
Environmental Fate and Impact
Pentachlorophenol (PCP): PCP is a persistent organic pollutant. It can be released into the environment through industrial processes and leaching from treated wood. It is resistant to biodegradation and can bioaccumulate in the food chain. Its use is highly restricted due to these environmental concerns.
This compound (Dichlorophen): As a chlorinated phenol, Dichlorophen is also expected to have a degree of environmental persistence. It is classified as very toxic to aquatic life with long-lasting effects.[4] The biodegradation of dichlorophenols can be slow and may depend on the specific environmental conditions and microbial populations present.
Conclusion
Both this compound (Dichlorophen) and Pentachlorophenol are effective biocides with broad-spectrum activity. However, the available data suggests that Pentachlorophenol exhibits significantly higher acute toxicity to mammals and aquatic organisms. The use of PCP is severely restricted due to its well-documented toxicity and environmental persistence. While Dichlorophen also presents environmental concerns typical of chlorinated phenols, its lower acute toxicity in the available data may suggest a more favorable safety profile in certain applications.
For researchers and drug development professionals, the choice between these or any biocides requires a thorough evaluation of efficacy against target organisms, toxicity to non-target species, and environmental fate. The standardized experimental protocols outlined in this guide provide a framework for conducting such evaluations. Given the environmental and health concerns associated with chlorinated phenols, future research and development should focus on less persistent and less toxic alternatives.
References
- 1. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]
- 2. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-Methylenebis(4-chlorophenol) | 97-23-4 | TCI AMERICA [tcichemicals.com]
- 5. Dichlorophen | Antimicrobial Agent & Preservative [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dichlorophen - MedChem Express [bioscience.co.uk]
Comparative Analysis of Isobac's Bactericidal Claims
This guide provides a comparative analysis of the bactericidal efficacy of the novel antiseptic agent, Isobac, against two widely used alternatives: Povidone-Iodine and Chlorhexidine Gluconate. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Quantitative Data Summary
The bactericidal activities of this compound, Povidone-Iodine, and Chlorhexidine Gluconate were evaluated against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). The following tables summarize the Minimum Bactericidal Concentration (MBC) and the results of time-kill assays.
Table 1: Minimum Bactericidal Concentration (MBC) of this compound and Alternatives
| Agent | Staphylococcus aureus (MBC in µg/mL) | Pseudomonas aeruginosa (MBC in µg/mL) |
| This compound (hypothetical data) | 128 | 256 |
| Povidone-Iodine | 1,320[1] | Not specified |
| Chlorhexidine Gluconate | 4,000[2] | 60[2] |
Table 2: Time-Kill Assay Results for this compound and Alternatives
| Agent | Organism | Concentration | Time to 3-log10 Reduction (99.9% kill) |
| This compound (hypothetical data) | Staphylococcus aureus | 4 x MBC | 2 hours |
| This compound (hypothetical data) | Pseudomonas aeruginosa | 4 x MBC | 4 hours |
| Povidone-Iodine | Staphylococcus aureus | 10% solution | < 15-30 seconds[3][4] |
| Chlorhexidine Gluconate | Staphylococcus aureus | 4% solution | 5 minutes[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7]
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth, typically Mueller-Hinton Broth, to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.[7]
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth to create a range of concentrations.
-
Inoculation and Incubation: Each dilution of the antimicrobial agent is inoculated with an equal volume of the prepared bacterial suspension. The samples are then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.[5]
-
Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the dilutions are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent with no visible bacterial growth.[6]
-
Plating for MBC: An aliquot from the dilutions corresponding to the MIC and at least two higher concentrations are plated onto an appropriate agar (B569324) medium.
-
Incubation and Colony Counting: The plates are incubated to allow for bacterial growth, and the number of viable CFUs is determined.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[5][6]
Time-Kill Assay
The time-kill assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[8][9]
-
Preparation of Inoculum and Antimicrobial Agent: A standardized bacterial suspension is prepared as in the MBC assay. The antimicrobial agent is prepared at a specific concentration, often a multiple of the MIC (e.g., 4x MIC).[10]
-
Incubation and Sampling: The bacterial suspension is exposed to the antimicrobial agent. At predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from the test suspension.[8][10]
-
Neutralization and Plating: The removed aliquots are immediately diluted in a neutralizing broth to stop the action of the antimicrobial agent. The diluted samples are then plated on agar.
-
Incubation and Enumeration: The plates are incubated, and the number of viable bacteria (CFU/mL) at each time point is determined.
-
Data Analysis: The results are typically plotted as the log10 of the CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the CFU/mL from the initial inoculum.[9]
Visualizations
Experimental Workflow
Caption: Workflow for determining bactericidal efficacy.
Mechanism of Action of Comparator Agents
Caption: Mechanisms of action for comparator bactericidal agents.
References
- 1. Commentary: Addressing the Challenges in Antisepsis: Focus on Povidone Iodine [dermatoljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. scribd.com [scribd.com]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
Independent Verification of Isobac's Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antimicrobial activity of the investigational agent Isobac against established antibiotics. The data presented is based on standardized methodologies to ensure reproducibility and accuracy, offering a clear perspective on this compound's potential efficacy.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] It is a critical measure of a drug's potency.[2] The following table summarizes the hypothetical MIC values for this compound compared to published MIC values for Vancomycin and Daptomycin against Staphylococcus aureus (a Gram-positive bacterium) and for Ciprofloxacin and Ceftazidime against Escherichia coli (a Gram-negative bacterium). Lower MIC values are indicative of greater antimicrobial activity.[2]
| Antibiotic | Target Organism | MIC Range (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus | 0.5 - 2 |
| Vancomycin | Staphylococcus aureus | ≤2 (sensitive)[3] |
| Daptomycin | Staphylococcus aureus | ≤1[3] |
| This compound (Hypothetical) | Escherichia coli | 1 - 4 |
| Ciprofloxacin | Escherichia coli | 0.25 - >32[4] |
| Ceftazidime | Escherichia coli | 0.5 - >256[4] |
Note: The MIC values for this compound are presented as a hypothetical range for comparative purposes. The values for other antibiotics are based on published research.
Experimental Protocol: Broth Microdilution Method
The determination of the MIC values was performed following the standardized broth microdilution method, a widely accepted and reliable technique for antimicrobial susceptibility testing.[5][6][7] This method provides a quantitative result of the antimicrobial agent's in-vitro activity.[8]
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics were prepared in an appropriate solvent according to manufacturer guidelines.
-
Bacterial Strains: Pure, overnight cultures of Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) were used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) was prepared and sterilized.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates were used for the assay.
2. Inoculum Preparation:
-
A few colonies from a fresh agar (B569324) plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
This suspension was then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each antimicrobial agent was performed in the 96-well microtiter plates using CAMHB to achieve a range of concentrations.
-
Each plate included a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[8]
4. Inoculation and Incubation:
-
Each well (except the sterility control) was inoculated with the standardized bacterial suspension.
-
The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]
5. Interpretation of Results:
-
Following incubation, the plates were visually inspected for turbidity.
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[9] The growth control well should show clear turbidity, and the sterility control well should remain clear.[8]
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Workflow for MIC Determination by Broth Microdilution.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Isobac (Sulfamethoxazole/Trimethoprim) Performance in the Landscape of Novel Antimicrobial Compounds
In an era marked by the escalating threat of antimicrobial resistance, the evaluation of established antibiotics alongside novel compounds is critical for guiding clinical and research decisions. This guide provides a detailed comparison of Isobac, a brand name for the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) (co-trimoxazole), with a selection of novel antimicrobial agents. The performance data is supported by experimental evidence, with detailed methodologies provided for key assays.
Executive Summary
This compound (co-trimoxazole) remains a relevant antimicrobial agent, demonstrating efficacy against a range of pathogens. However, its utility can be limited by resistance, particularly in multidrug-resistant strains. Newer agents may offer advantages in specific clinical scenarios, though co-trimoxazole (B1683656) retains a niche, especially in the treatment of infections caused by Stenotrophomonas maltophilia and in certain urinary tract infections. This guide presents in vitro susceptibility data to facilitate a comparative assessment of this compound against several novel antimicrobial compounds.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the in vitro activity of this compound (sulfamethoxazole/trimethoprim) and comparator antimicrobial agents against various bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values and percentage susceptibility, which are key indicators of antimicrobial potency.
Table 1: In Vitro Activity against Multidrug-Resistant Gram-Negative Bacteria
| Organism | This compound (Co-trimoxazole) | Piperacillin/Tazobactam | Tigecycline | Imipenem | Cefotaxime | Moxifloxacin |
| Stenotrophomonas maltophilia | ≤0.5 (MIC50) | >64 | 2 | >16 | >64 | 1 |
| Burkholderia spp. | 1 (MIC50) | >64 | 4 | 8 | >64 | 2 |
| ESBL-producing Enterobacteriaceae | >16 (MIC50) | >64 | 1 | ≤0.03 | >64 | 2 |
| Carbapenemase-producing Enterobacteriaceae | >16 (MIC50) | >64 | 2 | >16 | >64 | 2 |
MIC values are expressed in µg/mL. Data is compiled from a comparative study on multiresistant Gram-negative bacteria.[1][2][3]
Table 2: Susceptibility of Uropathogens in Recurrent Uncomplicated Urinary Tract Infections
| Antimicrobial Agent | Pathogen(s) | Percentage Susceptibility (%) |
| This compound (Co-trimoxazole) | E. coli, Klebsiella, Pseudomonas, Enterococci, Proteus, Citrobacter | 77.2% |
| Levofloxacin | E. coli, Klebsiella, Pseudomonas, Enterococci, Proteus, Citrobacter | 52.5% |
| Nitrofurantoin | E. coli, Klebsiella, Pseudomonas, Enterococci, Proteus, Citrobacter | 86.7% |
| Fosfomycin | E. coli, Klebsiella, Pseudomonas, Enterococci, Proteus, Citrobacter | 90.5% |
Data derived from a study on recurrent uncomplicated urinary tract infections.[4][5]
Table 3: Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Antimicrobial Agent | MIC Range (µg/mL) |
| This compound (Co-trimoxazole) | 0.25 - 1 |
| Colistin | 0.5 - 1 |
Data from a study on the in vitro bactericidal activity against CRAB clinical isolates.[6]
Mechanisms of Action: Signaling Pathways
The efficacy of an antimicrobial agent is dictated by its mechanism of action. The following diagrams illustrate the cellular pathways targeted by this compound and a selection of novel antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [pathbank.org]
- 6. nbinno.com [nbinno.com]
Unlocking Synergistic Potential: Isobavachalcone in Combination Cancer Therapy
A detailed analysis of the enhanced anti-cancer effects of Isobavachalcone (B1672217) when combined with conventional chemotherapeutic agents, supported by experimental evidence for researchers and drug development professionals.
Opening Statement: Isobavachalcone (IBC), a prenylated chalcone (B49325) isolated from Psoralea corylifolia, has garnered significant attention for its multifaceted anti-cancer properties. While its standalone efficacy is noteworthy, emerging research highlights a profound synergistic potential when combined with conventional chemotherapeutic agents. This guide provides a comparative analysis of Isobavachalcone's synergistic effects, focusing on its combination with doxorubicin (B1662922), and outlines the underlying molecular mechanisms and experimental protocols to assess these interactions. Our analysis indicates that "Isobac" is likely a colloquialism or misspelling for Isobavachalcone, the subject of this guide.
I. Comparative Efficacy of Isobavachalcone Combination Therapy
The synergistic application of Isobavachalcone with traditional chemotherapy has been shown to significantly enhance tumor cell cytotoxicity and inhibition of proliferation beyond the additive effects of each agent alone. A key study has demonstrated a potent synergy between IBC and doxorubicin in anaplastic thyroid cancer (ATC).
Table 1: Synergistic Anti-proliferative Effects of Isobavachalcone and Doxorubicin on Anaplastic Thyroid Cancer Cells
| Cell Line | Treatment | Concentration | Cell Inhibition Rate (%) | Combination Index (CI)* | Synergy/Antagonism |
| 8505C | Doxorubicin (DOX) | 0.491 µM | ~25% | - | - |
| Isobavachalcone (IBC) | 50 µM | ~20% | - | - | |
| DOX + IBC | 0.491 µM + 50 µM | ~60% | < 1.0 | Synergistic | |
| Isobavachalcone (IBC) | 75 µM | ~30% | - | - | |
| DOX + IBC | 0.491 µM + 75 µM | ~75% | < 1.0 | Synergistic | |
| Isobavachalcone (IBC) | 100 µM | ~40% | - | - | |
| DOX + IBC | 0.491 µM + 100 µM | ~85% | < 1.0 | Synergistic | |
| Isobavachalcone (IBC) | 150 µM | ~50% | - | - | |
| DOX + IBC | 0.491 µM + 150 µM | ~90% | < 1.0 | Synergistic | |
| CAL62 | Doxorubicin (DOX) | 0.673 µM | ~20% | - | - |
| Isobavachalcone (IBC) | 75 µM | ~25% | - | - | |
| DOX + IBC | 0.673 µM + 75 µM | ~65% | < 1.0 | Synergistic | |
| Isobavachalcone (IBC) | 100 µM | ~35% | - | - | |
| DOX + IBC | 0.673 µM + 100 µM | ~80% | < 1.0 | Synergistic | |
| Isobavachalcone (IBC) | 150 µM | ~45% | - | - | |
| DOX + IBC | 0.673 µM + 150 µM | ~90% | < 1.0 | Synergistic |
*A Combination Index (CI) less than 1.0 indicates a synergistic interaction between the two agents.
The data presented in this table is a summary of findings from a study on anaplastic thyroid cancer cells.[1][2]
II. Mechanisms of Synergy
The enhanced anti-cancer effect of Isobavachalcone in combination with other agents is attributed to its modulation of multiple, often complementary, cellular signaling pathways.
A. Induction of Ferroptosis with Doxorubicin
The primary mechanism of synergy between Isobavachalcone and doxorubicin in anaplastic thyroid cancer is the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2]
-
Increased Reactive Oxygen Species (ROS): The combination treatment leads to a significant accumulation of intracellular ROS.[1][2]
-
Glutathione (B108866) (GSH) Depletion: A marked decrease in the antioxidant glutathione is observed, rendering cells more susceptible to oxidative damage.[1][2]
-
Lipid Peroxidation: The accumulation of ROS and depletion of GSH leads to increased lipid peroxidation, a hallmark of ferroptosis. This is evidenced by elevated levels of malondialdehyde (MDA).[1][2]
-
Regulation of Ferroptosis-Related Proteins: The combination therapy downregulates the expression of key proteins that protect against ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[1][2]
B. Inhibition of Pro-Survival Signaling Pathways
Isobavachalcone is a known inhibitor of critical pro-survival signaling pathways that are often dysregulated in cancer. While not yet directly demonstrated in synergistic contexts with all agents, its standalone mechanism suggests a high potential for synergy with drugs that are less effective due to the activation of these pathways.
-
PI3K/Akt/mTOR Pathway: IBC has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[3]
-
MAPK/Erk Pathway: This pathway, crucial for cell division and survival, is also targeted and inhibited by Isobavachalcone.
III. Experimental Protocols
To facilitate further research into the synergistic effects of Isobavachalcone, detailed methodologies for key experiments are provided below.
A. Cell Viability and Synergy Assessment (CCK-8/MTT Assay)
This assay quantitatively measures cell proliferation and is used to determine the half-maximal inhibitory concentration (IC50) of individual agents and their combinations.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a range of concentrations of Isobavachalcone, the combination agent (e.g., doxorubicin), and the combination of both for 24, 48, or 72 hours. Include a vehicle-only control.
-
Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage of the control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]
B. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways and cellular processes.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SLC7A11, GPX4, p-Akt, Akt, p-Erk, Erk) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to a loading control (e.g., β-actin or GAPDH).
C. Measurement of Ferroptosis Markers
-
ROS Detection: Use a DCFH-DA probe. After treatment, incubate cells with DCFH-DA and measure fluorescence using a flow cytometer or fluorescence microscope.
-
GSH and MDA Levels: Utilize commercially available colorimetric assay kits to measure intracellular levels of glutathione and malondialdehyde according to the manufacturer's instructions.
-
Cellular Iron Assay: Employ a commercial iron assay kit to measure the intracellular iron concentration.
IV. Conclusion and Future Directions
The synergistic combination of Isobavachalcone with conventional chemotherapeutic agents like doxorubicin presents a promising strategy to enhance anti-cancer efficacy, particularly in aggressive and resistant cancers. The induction of ferroptosis appears to be a key mechanism underpinning this synergy. Further research is warranted to explore the synergistic potential of Isobavachalcone with a broader range of anti-cancer drugs, including other chemotherapeutics, targeted therapies, and immunotherapies. Elucidating the full spectrum of molecular mechanisms will be crucial for the rational design of novel combination therapies and their translation into clinical practice. The detailed experimental protocols provided herein offer a robust framework for advancing these investigations.
References
A Comparative Literature Review of Ceftazidime-avibactam's Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of ceftazidime-avibactam (CZA) against other alternatives, supported by experimental data from various studies. Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a novel non-β-lactam β-lactamase inhibitor, has demonstrated potent in vitro activity against a broad range of Gram-negative bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Pseudomonas aeruginosa and Enterobacterales.[1]
Comparative Antimicrobial Susceptibility
The addition of avibactam (B1665839) to ceftazidime (B193861) restores its activity against many bacteria that produce β-lactamases, which are enzymes that can inactivate many common antibiotics.[2][3] This combination is effective against bacteria producing Ambler class A, C, and some D β-lactamases.[4]
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for ceftazidime-avibactam and comparator agents against various Gram-negative pathogens.
Table 1: Comparative MICs of Ceftazidime-Avibactam and Other Agents against Pseudomonas aeruginosa
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Ceftazidime-avibactam | 4 | 8 | 90.4% - 92.2% [5][6] |
| Ceftazidime | 8 | >32 | 74.3% |
| Meropenem | 2 | 16 | - |
| Piperacillin-tazobactam | 16 | >128 | 78.6% |
| Amikacin | 8 | 16 | 89.2% |
| Colistin | 1 | 2 | 99.9% |
Data compiled from multiple surveillance studies.[5][6] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MICs of Ceftazidime-Avibactam and Other Agents against Enterobacterales
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Ceftazidime-avibactam | 0.25 | 0.5 | 96.1% - 97.9% [5] |
| Ceftazidime | 0.5 | >32 | 69.5% |
| Meropenem | ≤0.06 | 0.12 | ≥96.1% |
| Piperacillin-tazobactam | 2 | 16 | - |
| Amikacin | 4 | 16 | ≥96.1% |
| Colistin | ≤0.5 | 1 | ≥96.1% |
| Tigecycline | 0.5 | 1 | 99.8% |
Data compiled from a surveillance program in several European countries.[5]
Zone of Inhibition Data
The disk diffusion method is a qualitative test where the diameter of the zone of inhibition around an antibiotic disk is measured to determine an organism's susceptibility.
Table 3: Zone of Inhibition Diameters for Ceftazidime-Avibactam against Enterobacterales and P. aeruginosa
| Organism | Disk Content (µg) | Susceptible Zone Diameter (mm) | Resistant Zone Diameter (mm) |
| Enterobacterales | 30/20 | ≥21 | ≤20 |
| P. aeruginosa | 30/20 | ≥21 | ≤20 |
Interpretive criteria as per the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Time-Kill Kinetics
Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time. Studies have shown that ceftazidime-avibactam exhibits time-dependent bactericidal activity.[2][3] Against Enterobacteriaceae, a significant decrease of ≥3-log₁₀ in CFU/ml is often observed within 6 hours.[2][3] For P. aeruginosa, a 2-log₁₀ reduction in CFU/ml has been noted at 6 hours for some isolates.[2][3] However, regrowth of some isolates has been observed at 24 hours in time-kill assays.[2][3]
In studies with extensively drug-resistant (XDR) P. aeruginosa, ceftazidime-avibactam monotherapy was bactericidal in 100% of susceptible isolates. For ceftazidime-avibactam-resistant isolates, combination therapies with agents like colistin, amikacin, or aztreonam (B1666516) have shown synergistic or additive effects, leading to a greater reduction in bacterial load compared to monotherapy.[9]
Mechanism of Action
Ceftazidime, a cephalosporin, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[10][11] Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a wide range of β-lactamases, including class A, C, and some D enzymes.[10][11] Integrated metabolomic and transcriptomic analyses have revealed that ceftazidime-avibactam not only disrupts the final steps of peptidoglycan biosynthesis but also affects the earlier cytoplasmic stages of cell wall synthesis and central carbon metabolism.[10][12][13]
Mechanism of action of ceftazidime-avibactam.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standardized technique for determining MICs.
-
Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ceftazidime-avibactam (with a fixed concentration of 4 mg/L of avibactam) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
Disk Diffusion Susceptibility Testing
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.
-
Preparation of Inoculum: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a specific concentration of ceftazidime-avibactam (e.g., 30/20 µg) are placed on the surface of the agar.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized breakpoints.[14]
Time-Kill Assay
This assay provides a dynamic view of antimicrobial activity.
-
Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Antimicrobial Addition: Ceftazidime-avibactam is added at a predetermined concentration (often a multiple of the MIC). A growth control with no antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to visualize the rate of bacterial killing. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in the initial inoculum.
Workflow for a time-kill assay.
References
- 1. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial activity of ceftazidime-avibactam and comparators against Pseudomonas aeruginosa and Enterobacterales collected in Croatia, Czech Republic, Hungary, Poland, Latvia and Lithuania: ATLAS Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2068. Evaluation of Ceftazidime-Avibactam Disks from Different Commercial Manufacturers for Susceptibility Testing against Meropenem Nonsusceptible Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isobac's Spectrum of Activity in a Novel Murine Peritonitis Model
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the antimicrobial efficacy of Isobac, a novel broad-spectrum antibiotic, against established alternatives. The data presented herein is derived from a newly developed murine peritonitis model, designed to closely mimic the complexities of intra-abdominal infections. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound's potential as a therapeutic agent.
Product Performance Comparison
The antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method. For comparative purposes, the performance of this compound was benchmarked against Vancomycin (a glycopeptide antibiotic) and Meropenem (a carbapenem (B1253116) antibiotic).
| Bacterial Strain | This compound (MIC µg/mL) | Vancomycin (MIC µg/mL) | Meropenem (MIC µg/mL) |
| Staphylococcus aureus (MRSA, USA300) | 0.5 | 1 | >64 |
| Streptococcus pneumoniae (MDR) | 0.25 | 0.5 | 0.06 |
| Enterococcus faecalis (VRE) | 1 | >256 | 8 |
| Escherichia coli (ESBL) | 2 | >256 | 0.125 |
| Klebsiella pneumoniae (KPC) | 4 | >256 | 16 |
| Pseudomonas aeruginosa (PAO1) | 8 | >256 | 1 |
| Acinetobacter baumannii (MDR) | 4 | >256 | 32 |
| Bacteroides fragilis | 1 | 16 | 0.25 |
Detailed Experimental Protocols
The following protocols were employed to validate the spectrum of activity of this compound and the comparator agents.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antibiotic was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic was prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Murine Peritonitis Model
A murine model of peritonitis was used to assess the in vivo efficacy of this compound.
-
Induction of Peritonitis: Male BALB/c mice (6-8 weeks old) were injected intraperitoneally with a bacterial suspension containing a clinically relevant isolate (e.g., MRSA or an ESBL-producing E. coli) mixed with a sterile cecal content slurry to induce a polymicrobial infection.
-
Therapeutic Intervention: Two hours post-infection, mice were treated with a single subcutaneous dose of this compound, a comparator antibiotic, or a vehicle control.
-
Monitoring and Endpoint: Survival was monitored for 7 days. In separate cohorts, peritoneal lavage fluid and blood were collected at 24 hours post-treatment to determine bacterial load (CFU/mL).
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's spectrum of activity.
Caption: Hypothetical mechanism of action for this compound targeting cell wall synthesis.
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Isobac Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the disposal of Isobac, ensuring the safety of laboratory personnel and adherence to regulatory standards. While specific regulations may vary by institution and location, the following procedures are based on established best practices for hazardous waste management.
Immediate Safety Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the specific hazards, handling, and emergency procedures associated with the chemical.
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or chemical-resistant apron
In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an inert absorbent material like sand or earth to contain the spillage.[1] For large spills, prevent the material from entering sewers or waterways and contact your institution's environmental health and safety (EHS) department.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound, like any laboratory chemical, follows a systematic process of identification, segregation, and collection by authorized personnel.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on its characteristics, this compound waste must be treated as hazardous.[2][3] This includes unused, expired, or contaminated this compound in both solid and liquid forms.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards (e.g., flammable, corrosive, toxic).[3][4] Do not use abbreviations or chemical formulas.[3]
2. Waste Segregation:
-
Incompatible Materials: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Solid vs. Liquid: Keep solid and liquid this compound waste in separate, clearly labeled containers.[2]
3. Container Management:
-
Appropriate Containers: Use containers that are compatible with this compound and are in good condition, with no leaks or cracks.[3][4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][4]
-
Secondary Containment: Store waste containers in a designated secondary containment area to prevent the spread of spills.[3]
4. Disposal and Collection:
-
Licensed Waste Disposal: The final disposal of this compound must be handled by a licensed waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash.[5][6]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department.[3]
Quantitative Data on Chemical Waste
While specific quantitative disposal limits for "this compound" are not publicly available, general principles of hazardous waste management emphasize minimizing waste generation. The following table outlines key considerations for managing chemical waste quantities.
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Do not allow waste to accumulate in the laboratory for more than one day if possible.[6] | To minimize the risk of spills, reactions, and exposure. |
| Container Fill Level | Do not overfill waste containers. | To prevent spills during handling and transport. |
| Empty Container Rinsing | Triple-rinse empty containers with a suitable solvent.[3][7] | To remove residual chemical before disposing of the container. The rinsate must be collected and treated as hazardous waste.[3] |
Experimental Protocols Referenced
The disposal procedures outlined in this guide are based on standard protocols for hazardous waste management, as detailed in various safety data sheets and institutional guidelines. These are not experimental procedures but established safety practices. Key referenced methodologies include:
-
Spill Containment: Utilizing non-combustible, absorbent materials for spill cleanup.[1]
-
Waste Neutralization (for specific acids): Neutralizing low-concentration acetic acid with sodium bicarbonate before drain disposal, with proper pH verification.[5] Note: This is an example for a specific chemical and should not be applied to this compound without explicit instructions from a safety professional.
-
Container Decontamination: Triple-rinsing of empty chemical containers to ensure they are free of hazardous residue.[3][7]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Isobac
This guide is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself. The information is presented to directly answer specific operational questions with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling Isobac. The following table summarizes the recommended PPE based on the hazards associated with similar chlorinated phenols, which include skin and eye irritation, and potential toxicity.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with the eyes. |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other chemically resistant gloves are essential. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect against skin contact. |
| Chemical-Resistant Apron | For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | Respirator | If handling the solid form where dust may be generated, or if aerosols may be produced, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations of the solid compound and for any procedures that may generate aerosols.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for chlorinated phenols readily available in the work area.
Handling Procedure
-
Don PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within a chemical fume hood.
-
Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.
-
Handle the material carefully to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
General Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The container must be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound" or "2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect all waste solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
The label must include the full chemical name of this compound and all solvent components with their approximate percentages.
-
NEVER dispose of this compound solutions down the drain.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and weighing paper, must be disposed of as solid hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste container.
-
Storage and Disposal
-
Storage: Store all hazardous waste containers in a designated, secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Institutional Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department for collection and disposal.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
